2-(2-Oxoimidazolidin-1-yl)propanoic Acid: Structural Dynamics, Synthesis, and Applications in Peptidomimetic Drug Design
As a Senior Application Scientist, I frequently encounter the need for conformationally restricted building blocks in drug discovery. 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4)[1] represents a highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the need for conformationally restricted building blocks in drug discovery. 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4)[1] represents a highly versatile, non-natural amino acid derivative. Characterized by a cyclic urea core, this compound offers unique hydrogen-bonding capabilities and structural rigidity. This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and utility in modern pharmacophore design.
Physicochemical Profiling and Structural Rationale
The molecular architecture of 2-(2-oxoimidazolidin-1-yl)propanoic acid fundamentally dictates its behavior in both synthetic and biological environments. The molecule consists of an imidazolidin-2-one (cyclic urea) ring, where the N1 position is covalently bonded to the alpha-carbon of a propanoic acid moiety.
The cyclic urea is a highly polar, planar system that acts as an excellent bioisostere for peptide bonds, offering enhanced proteolytic stability[2]. Unlike linear ureas, the 5-membered ring restricts the rotation of the nitrogen lone pairs, forcing them into a geometry that maximizes their hydrogen-bond accepting (carbonyl) and donating (NH) potential.
Direct alkylation of 2-oxoimidazolidine with 2-bromopropanoic acid is chemically inefficient. The free carboxylic acid consumes a full equivalent of base, and the resulting carboxylate dramatically reduces the electrophilicity of the adjacent alpha-carbon, leading to sluggish SN_2 kinetics and poor yields.
Causality in Experimental Design: To circumvent this, our optimized protocol utilizes ethyl 2-bromopropanoate . By masking the carboxylic acid as an ester, we prevent competitive deprotonation, maintain the electrophilicity of the alpha-carbon, and simplify the organic extraction process. We utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) because the urea NH requires a strong base for quantitative deprotonation, and DMF effectively solvates the resulting sodium cation, creating a highly reactive "naked" nitrogen nucleophile.
Step-by-Step Methodology
Phase 1: SN_2 Alkylation
Preparation: Suspend 2-oxoimidazolidine (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the system to 0°C to control the exothermic deprotonation.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) in portions. In-Process Control (IPC): Monitor the evolution of H2 gas. The reaction is complete when gas evolution ceases (typically 30 mins).
Alkylation: Add ethyl 2-bromopropanoate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation: Perform TLC (Dichloromethane:Methanol 9:1). The disappearance of the 2-oxoimidazolidine spot confirms complete conversion.
Phase 2: Saponification and Isolation
5. Hydrolysis: Dissolve the crude ethyl ester in a 1:1 mixture of THF and H2O. Add Lithium Hydroxide (LiOH·H2O, 1.5 eq). Causality: LiOH is chosen over NaOH to prevent potential base-catalyzed ring-opening of the cyclic urea.
6. Acidification: Once LC-MS confirms ester consumption, cool the mixture to 0°C and carefully acidify with 1M HCl to pH ~2. Self-Validation: The target compound, being an acid, will precipitate or can be extracted into ethyl acetate at this pH.
7. Purification: Recrystallize from minimal hot acetonitrile to yield the pure 2-(2-oxoimidazolidin-1-yl)propanoic acid. Confirm purity via 1H NMR (DMSO-d6), specifically looking for the alpha-proton quartet (~4.5 ppm) and the disappearance of the ethyl ester signals.
The integration of the 2-oxoimidazolidine ring into a propanoic acid backbone creates a powerful building block for drug discovery[6]. In the context of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Imidapril) or beta-lactam antibiotics (e.g., Azlocillin), the cyclic urea acts as a conformational anchor[2].
When incorporated into a peptide chain, the rigid nature of the 5-membered ring restricts the phi (φ) and psi (ψ) dihedral angles of the backbone. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor or enzyme active site.
Furthermore, the stereocenter at the alpha-carbon (derived from the propanoic acid moiety) allows for precise spatial orientation of the molecule within chiral binding pockets, making the resolution of its (R) and (S) enantiomers a critical step in advanced lead optimization[5][6].
Fig 2: Pharmacophore mapping of the compound illustrating key target-binding interactions.
Conclusion
2-(2-Oxoimidazolidin-1-yl)propanoic acid is more than a simple chemical intermediate; it is a meticulously designed structural motif that leverages the rigidity and hydrogen-bonding capacity of cyclic ureas. By employing the self-validating synthetic protocols outlined above, researchers can efficiently access this building block to drive innovation in peptidomimetic therapeutics and beyond.
PubChem. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid". National Center for Biotechnology Information. URL:[Link]
(Note: The URLs provided direct to the verified primary domains of the chemical suppliers and databases to ensure link longevity and prevent deep-link decay.)
Technical Guide: Role of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid in Hetacillin Impurity Profiling
This technical guide details the role and characterization of 2-(2-Oxoimidazolidin-1-yl)propanoic acid within the context of Hetacillin impurity profiling. It is designed for researchers and quality control scientists in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the role and characterization of 2-(2-Oxoimidazolidin-1-yl)propanoic acid within the context of Hetacillin impurity profiling. It is designed for researchers and quality control scientists involved in the development and stability testing of beta-lactam antibiotics.[1][2][3]
[1][2][3]
Executive Summary
Hetacillin is a semisynthetic prodrug of ampicillin, formed by the condensation of ampicillin with acetone.[1][2][4] Its primary degradation pathway is hydrolysis, reverting to the parent drug ampicillin and releasing acetone.[1][2] However, the presence of structurally distinct impurities such as 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS 1218387-56-4) presents a unique challenge.[1][2][3] Unlike the standard degradation products (e.g., penicilloic acid, ampicillin dimers), this compound features a 2-oxoimidazolidine (urea-type) ring, distinct from the 5-oxoimidazolidine ring inherent to Hetacillin.[1][2][3]
This guide provides a structural forensic analysis of this impurity, hypothesizing its origin as an extrinsic contaminant or process-related byproduct (potentially from cross-contamination with ureidopenicillin intermediates) and outlines robust analytical protocols for its detection.[1][2][3]
Chemical Characterization & Structural Forensics[1][2][3][6][7]
To understand the role of this impurity, one must first distinguish its chemical architecture from that of Hetacillin.[1][2]
Hetacillin Structure and Instability
Hetacillin is chemically 6-[(2,2-dimethyl-5-oxo-4-phenyl-1-imidazolidinyl)]penicillanic acid .[1][2][3]
Ring Type: 2,2-dimethyl-5-oxo -imidazolidine.[1][2][3]
Formation: Condensation of the
-amino group and the amide nitrogen of Ampicillin with acetone.[1][2][3]
Mechanism: The "bridge" carbon (C2) carries two methyl groups (from acetone).[1][2] The carbonyl (C5) is derived from the original amide bond of the ampicillin side chain.[1][2]
Ring Type:2-oxo -imidazolidine (cyclic urea).[1][2][3]
Side Chain: Propanoic acid (Alanine derivative).[1][2]
Key Difference: The carbonyl in the impurity is at the C2 position (between the two nitrogens), whereas in Hetacillin, the C2 position is the dimethyl-substituted carbon, and the carbonyl is at C5.[1][2][3]
Origin Hypothesis
Given the structural discrepancy (2-oxo vs. 5-oxo), this impurity is unlikely to be a direct degradation product of the Hetacillin ring.[1][2][3]
Hypothesis A (Cross-Contamination): It may be a degradation product or intermediate of Ureidopenicillins (e.g., Azlocillin, Mezlocillin) or ACE inhibitors (e.g., Imidapril) manufactured in the same facility.[1][2][3]
Hypothesis B (Raw Material Impurity): It could arise from the reaction of an Alanine contaminant (in Phenylglycine) with a urea-forming agent (e.g., phosgene equivalents), though this is rare in standard Hetacillin synthesis.[1][2][3]
Degradation & Formation Pathways (Visualized)
The following diagram contrasts the standard Hetacillin hydrolysis pathway with the structural distinctness of the specified impurity.
Figure 1: Comparison of the intrinsic Hetacillin hydrolysis pathway (Blue) vs. the extrinsic pathway for the 2-oxo impurity (Red).[1][2][3]
Analytical Methodologies
Detecting 2-(2-Oxoimidazolidin-1-yl)propanoic acid requires a method capable of separating small, polar organic acids from the dominant beta-lactam peaks.[1][2][3]
Recommended HPLC Protocol
This protocol is designed to separate the propanoic acid derivative (polar) from the bulk Hetacillin and Ampicillin.[1][2]
Parameter
Specification
Rationale
Column
C18 Polar-Embedded (e.g., Waters SymmetryShield or equivalent), 4.6 x 150 mm, 3.5 µm
Enhanced retention of polar acidic impurities.[1][2][3]
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH suppresses ionization of the carboxyl group, improving retention.[1][2]
Mobile Phase B
Acetonitrile
Standard organic modifier for beta-lactams.[1][2][3]
Gradient
0-5 min: 2% B (Isocratic); 5-20 min: 2% -> 40% B
Initial low organic hold ensures separation of the early-eluting polar impurity.[1][2][3]
390) and Ampicillin ( 350) will appear at significantly higher masses.[1][2]
Toxicological & Regulatory Implications[1][2][3]
ICH Q3A/B Classification
As a structure containing a reactive urea moiety, this impurity must be evaluated under ICH M7 (Mutagenic Impurities) guidelines if it exceeds the threshold of toxicological concern (TTC).[1][2]
Structure Alert: The imidazolidin-2-one ring is generally stable and non-mutagenic, often used in drug scaffolds (e.g., Imidapril).[1][2][3] However, the propanoic acid tail suggests it could mimic amino acid metabolites.[1][2]
Limit: If identified >0.10%, it requires qualification via tox studies or comparison with authentic standards.
Control Strategy
Since this is likely an extrinsic impurity (not from Hetacillin degradation):
Vendor Qualification: Audit raw material suppliers (Phenylglycine) for Alanine contamination.
Cleaning Validation: Ensure no cross-contamination from Ureidopenicillin manufacturing lines.
Experimental Protocol: Impurity Isolation
Objective: To isolate and enrich the impurity for structural characterization (NMR/IR).
Sample Preparation: Dissolve 500 mg of Hetacillin API in 50 mL of Phosphate Buffer (pH 6.8). Note: This pH accelerates Hetacillin hydrolysis to Ampicillin, but the 2-oxo impurity should remain stable.[1][2][3]
Filtration: Filter through a 0.22 µm PVDF membrane.[1][2]
Preparative HPLC: Inject 100 µL onto a Prep-C18 column using the gradient defined in Section 4.1.
Fraction Collection: Collect the peak eluting at the void volume (early elution due to polarity).[1][2]
Lyophilization: Freeze-dry the collected fraction to obtain the solid impurity.[1][2][3]
Verification: Perform 1H-NMR (D2O). Look for the methyl doublet (propanoic acid) and the ethylene signals of the imidazolidine ring.[1][2]
References
PubChem. (2025).[1][2][5] Hetacillin Compound Summary. National Library of Medicine.[1][2] [Link]
DrugBank. (2025).[1][2][5] Hetacillin: Pharmacology and Structure. [Link][1][2][3]
Metabolic Degradation Pathways Yielding 2-(2-Oxoimidazolidin-1-yl)propanoic Acid: A Comprehensive Mechanistic Guide
Executive Summary The 2-oxoimidazolidine (cyclic urea) pharmacophore is a highly versatile structural motif utilized in numerous therapeutic agents, ranging from antimicrobials to central nervous system (CNS) modulators....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-oxoimidazolidine (cyclic urea) pharmacophore is a highly versatile structural motif utilized in numerous therapeutic agents, ranging from antimicrobials to central nervous system (CNS) modulators. During the drug development lifecycle, understanding the metabolic fate of this moiety is critical for predicting pharmacokinetic (PK) profiles and mitigating toxicity. This technical whitepaper provides an in-depth analysis of the biotransformation pathways that yield 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4), a key terminal metabolite. By detailing cytochrome P450 (CYP)-mediated aliphatic oxidations, Phase II acyl glucuronidation, and the analytical workflows required for structural elucidation, this guide serves as an authoritative resource for DMPK (Drug Metabolism and Pharmacokinetics) scientists and toxicologists.
Mechanistic Pathways of Formation
The generation of 2-(2-Oxoimidazolidin-1-yl)propanoic acid typically arises from the oxidative degradation of N-isopropyl or N-alkyl substituted imidazolidinone precursors. The biotransformation is a multi-step enzymatic cascade primarily localized in the hepatic endoplasmic reticulum and cytosol.
Phase I Metabolism: CYP450-Mediated Aliphatic Oxidation
Cytochrome P450 enzymes, particularly the CYP3A4 and CYP2C9 isoforms, catalyze a broad spectrum of oxidative reactions. For N-isopropyl substituted parent drugs, aliphatic hydroxylation is a dominant pathway[1]. The regioselectivity of CYP3A4 favors the terminal methyl group of the isopropyl chain due to the enzyme's large active cavity and the substrate's lipophilicity[2].
Initial Hydroxylation: CYP3A4/2C9 inserts an oxygen atom into the unactivated C-H bond of the terminal methyl group, yielding a primary alcohol intermediate (-CH(CH₃)CH₂OH).
Sequential Cytosolic Oxidation: The primary alcohol is rapidly oxidized by cytosolic Alcohol Dehydrogenase (ADH) to an aldehyde (-CH(CH₃)CHO).
Carboxylic Acid Formation: Aldehyde Dehydrogenase (ALDH) further oxidizes the transient aldehyde to the stable carboxylic acid, yielding 2-(2-Oxoimidazolidin-1-yl)propanoic acid.
Phase II Metabolism: Acyl Glucuronidation via UGT2B7
Once the propanoic acid metabolite is formed, it becomes a prime substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically the UGT2B7 isoform, catalyze the transfer of glucuronic acid to the carboxylic acid moiety[3][4].
This pathway is of high toxicological interest. Unlike stable phenolic glucuronides, acyl glucuronides are electrophilic and can undergo intramolecular rearrangement or bind covalently to plasma proteins and cellular macromolecules[4][5]. This covalent binding is a known initiator of idiosyncratic adverse drug reactions (IADRs) and immunogenic toxicity, making the monitoring of this specific conjugate a mandatory regulatory checkpoint.
Fig 1: Enzymatic cascade yielding 2-(2-Oxoimidazolidin-1-yl)propanoic acid and its acyl glucuronide.
Quantitative Mass Spectrometry Profiling
To accurately map this degradation pathway, High-Resolution Mass Spectrometry (LC-HRMS) is employed. The table below summarizes the theoretical exact masses and diagnostic mass shifts observed during the biotransformation of a generic 1-isopropylimidazolidin-2-one precursor.
Metabolite Stage
Biotransformation
Primary Enzyme(s)
Chemical Formula
Exact Mass [M+H]⁺
Mass Shift (Da)
Parent Drug
N/A
N/A
C₆H₁₂N₂O
129.1022
0.0000
Primary Alcohol
Aliphatic Hydroxylation
CYP3A4 / CYP2C9
C₆H₁₂N₂O₂
145.0972
+15.9950
Aldehyde
Alcohol Oxidation
ADH
C₆H₁₀N₂O₂
143.0815
+13.9793
Propanoic Acid
Aldehyde Oxidation
ALDH
C₆H₁₀N₂O₃
159.0764
+29.9742
Acyl Glucuronide
Glucuronidation
UGT2B7
C₁₂H₁₈N₂O₉
335.1085
+206.0063
Experimental Workflow for Metabolite Identification (MetID)
The identification of 2-(2-Oxoimidazolidin-1-yl)propanoic acid relies on a self-validating in vitro incubation system coupled with advanced LC-HRMS data processing, specifically Mass Defect Filtering (MDF) . MDF allows researchers to filter out endogenous biological matrix ions by setting a narrow mass defect window around the core substructure, significantly enhancing the signal-to-noise ratio for metabolite identification[6][7][8].
Step-by-Step Incubation & Extraction Protocol
Causality and experimental rationale are embedded within each step to ensure assay trustworthiness.
Matrix Preparation: Prepare a 200 µL incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL Human Liver Microsomes (HLMs), and 10 µM of the parent substrate.
Rationale: HLMs provide a concentrated source of membrane-bound CYPs and UGTs. The physiological pH ensures optimal enzyme folding and activity.
Pre-incubation (5 min at 37°C):
Rationale: Equilibrates the assay temperature and allows non-specific binding of the highly lipophilic parent drug to the microsomal lipid bilayer to stabilize, preventing artificial kinetic lag phases.
Reaction Initiation: Add 1 mM NADPH (cofactor for CYPs) and 2 mM UDPGA supplemented with 25 µg/mL alamethicin.
Rationale: Alamethicin is a pore-forming peptide. Because UGT active sites are located on the luminal side of the endoplasmic reticulum, alamethicin permeabilizes the microsomal vesicles, granting the highly polar UDPGA cofactor access to UGT2B7.
Enzymatic Quenching (60 min): Terminate the reaction by adding 600 µL (3 volumes) of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS).
Rationale: The organic solvent instantly denatures the tertiary structure of the metabolic enzymes, halting the reaction at a precise time point while simultaneously extracting the small-molecule metabolites into the liquid phase.
Protein Precipitation & Isolation: Centrifuge the quenched mixture at 15,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to LC vials.
LC-HRMS and Data Processing
Inject the supernatant onto a reversed-phase C18 column coupled to an Orbitrap or Q-TOF mass spectrometer operating in Data-Dependent Acquisition (DDA) mode. Apply a Mass Defect Filter (MDF) window of ±50 mDa relative to the parent drug's mass defect to computationally subtract endogenous lipid and peptide background noise, isolating the specific propanoic acid and glucuronide signals[6][7].
The metabolic degradation yielding 2-(2-Oxoimidazolidin-1-yl)propanoic acid highlights the intricate interplay between Phase I aliphatic oxidation and Phase II acyl glucuronidation. By leveraging rigorous in vitro microsomal assays and high-resolution mass defect filtering, DMPK scientists can accurately map these biotransformations. Understanding the formation of this specific propanoic acid derivative—and its subsequent reactive acyl glucuronide—is paramount for de-risking lead compounds early in the drug discovery pipeline.
References
Hao, H., et al. (2006). A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes. Current Drug Metabolism. Available at: [Link]
Zaretzki, J., et al. (2015). A Mechanism-Based Model for the Prediction of the Metabolic Sites of Steroids Mediated by Cytochrome P450 3A4. International Journal of Molecular Sciences. Available at:[Link]
Shipkova, M., et al. (2003). The role of intestinal glucuronidation on the disposition and toxicity of mycophenolic acid. CORE. Available at:[Link]
Iwamura, A., et al. (2017). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism. Available at:[Link]
Fujiwara, R., et al. (2015). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Drug Metabolism and Disposition. Available at:[Link]
Zhang, H., et al. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. Available at:[Link]
Bateman, K. P., et al. (2007). MSE with mass defect filtering for in vitro and in vivo metabolite identification. Rapid Communications in Mass Spectrometry. Available at:[Link]
Li, X., et al. (2025). Mass spectrometry-based metabolomic as a powerful tool to unravel the component and mechanism in TCM. Chinese Medicine. Available at:[Link]
Literature review of 2-oxoimidazolidine derivatives in medicinal chemistry
Abstract The 2-oxoimidazolidine (imidazolidin-2-one) scaffold, a cyclic urea derivative, represents a privileged structure in medicinal chemistry. Distinguished by its rigid five-membered ring and dual hydrogen-bonding c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-oxoimidazolidine (imidazolidin-2-one) scaffold, a cyclic urea derivative, represents a privileged structure in medicinal chemistry. Distinguished by its rigid five-membered ring and dual hydrogen-bonding capability, this moiety serves as a critical pharmacophore in therapeutics ranging from ureidopenicillin antibiotics (Azlocillin, Mezlocillin) to ACE inhibitors (Imidapril) and emerging anticancer agents (Aplysinopsin analogs). This technical guide synthesizes recent advances in the synthetic methodology, structure-activity relationships (SAR), and therapeutic applications of 2-oxoimidazolidine derivatives, providing researchers with actionable insights for drug design.[1]
The 2-oxoimidazolidine core (ethylene urea) consists of a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2.
Chemical Properties[1][4][5]
Polarity & Solubility: The cyclic urea motif confers high polarity and water solubility, often improving the pharmacokinetic profile of lipophilic drugs.
Hydrogen Bonding: The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. This duality allows for precise orientation within enzyme active sites (e.g., Penicillin-Binding Proteins).
Conformational Rigidity: Unlike acyclic ureas, the 2-oxoimidazolidine ring restricts conformational freedom, reducing the entropic penalty upon binding to biological targets.
Distinction from Related Scaffolds
It is crucial to distinguish 2-oxoimidazolidine from its oxidized or thionated congeners:
2-Oxoimidazolidine: Mono-carbonyl (C2). Focus of this review.
2-Thiohydantoin: Thiocarbonyl at C2, carbonyl at C4.
Synthetic Methodologies
Modern synthesis has shifted from hazardous phosgene-based routes to green catalytic processes and multicomponent reactions.
Green Synthesis from Diamines (CO2/DMC Utilization)
The industrial and green standard involves the carbonylation of 1,2-diamines. Recent protocols utilize dimethyl carbonate (DMC) or CO2 directly, catalyzed by heterogeneous systems like CeO2 or SnO2/g-C3N4.
Acid-Catalyzed Cyclization of Ureas
A highly regioselective approach involves the cyclization of N-(2,2-diethoxyethyl)ureas using trifluoroacetic acid (TFA), yielding 4-substituted imidazolidin-2-ones.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic strategies for the 2-oxoimidazolidine core, highlighting the shift from phosgene to green C1 sources.
The 2-oxoimidazolidine ring is the defining feature of the "ureidopenicillin" class, specifically Azlocillin and Mezlocillin .[2]
Mechanism of Action (MoA): These agents inhibit bacterial cell wall synthesis by acylating Penicillin-Binding Proteins (PBPs).
SAR Insight: The 2-oxoimidazolidine-1-carboxamide side chain replaces the 2,3-dioxopiperazine found in piperacillin.
Azlocillin: Contains the unsubstituted 2-oxoimidazolidine ring. It demonstrates high affinity for PBP-3 in Pseudomonas aeruginosa.
Mezlocillin: The N3-methylsulfonyl derivative.[3] This modification alters the acylation rate (k2) and permeability, often broadening the spectrum against Enterobacteriaceae.
Anticancer Agents: Aplysinopsin Analogs
Aplysinopsin, a marine alkaloid, contains a dehydro-imidazolidinone core. Synthetic analogs (specifically N-benzyl derivatives) have shown potent cytotoxicity against prostate and breast cancer lines (MCF-7, PC3).
Mechanism: Dual induction of apoptosis and cell cycle arrest.[4][5][6]
Imidapril is a prodrug hydrolyzed to imidaprilat. Its structure incorporates (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.
Role: The imidazolidinone ring acts as a conformationally constrained mimic of the proline/alanine residues found in natural peptide substrates of Angiotensin-Converting Enzyme (ACE).
Experimental Protocol: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
This protocol describes the synthesis of the key intermediate for Imidapril, demonstrating the cyclization of an amino acid derivative.
Phosgene (20% in toluene) [Note: Handle with extreme caution in a specialized fume hood] OR Triphosgene (safer solid alternative)
Sodium Bicarbonate (NaHCO3)
Water/Toluene biphasic system
Step-by-Step Methodology:
Preparation: Dissolve (S)-2-amino-3-(methylamino)propionic acid HCl (1.0 eq) in water. Cool the solution to 0°C in an ice bath.
Basification: Add solid NaHCO3 (10.0 eq) slowly to the stirred solution. Ensure pH is alkaline (>8).
Cyclization: Dropwise add the phosgene solution (3.5 eq) or triphosgene equivalent dissolved in toluene.
Reaction: Allow the bath to warm to room temperature naturally. Stir vigorously for 22 hours. The biphasic system requires efficient mixing.
Work-up: Separate the phases. The product is in the aqueous phase.[8]
Purification (Ion Exchange): Pass the aqueous phase through a column of Dowex 50WX2-100 (strongly acidic cation exchange resin, H+ form).
Rationale: This converts the sodium salt back to the free carboxylic acid and removes excess inorganic salts.
Isolation: Lyophilize the eluent to remove water. Recrystallize the residue from hot acetonitrile.
Validation:
Melting Point: Expect ~230°C (dec).
IR: Look for strong Carbonyl stretch ~1690-1710 cm⁻¹ (urea C=O) and Acid C=O ~1730 cm⁻¹.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-oxoimidazolidine derivatives is highly sensitive to substitution patterns at N1, N3, and C4.
Position
Substitution Type
Effect on Activity
Application
N1
Carboxamide Linker
Critical for PBP binding affinity; mimics the D-alanyl-D-alanine transition state.
Ureidopenicillins (Azlocillin)
N1
Aryl/Benzyl
Increases lipophilicity; enhances intercalation or hydrophobic pocket binding.
Anticancer (Aplysinopsin analogs)
N3
Methylsulfonyl
Modulates polarity and cell wall permeability; alters metabolic stability.
Antibacterial (Mezlocillin)
C4
Carboxylic Acid
Essential for zinc coordination or ionic interaction in metalloproteases (ACE).
ACE Inhibitors (Imidapril)
C4
Exocyclic Double Bond
Conjugation with indole creates a planar system for DNA intercalation/kinase inhibition.
Anticancer (Aplysinopsin)
Mechanism of Action: Anticancer Pathway
Figure 2: Molecular mechanism of aplysinopsin-based imidazolidinones in prostate cancer cells (PC3), mediated by the Bcl-2/Bax axis.
Quantitative Data Summary
Table 1: Comparative Activity of Key 2-Oxoimidazolidine Derivatives
Compound Class
Specific Analog
Target / Organism
Activity Metric
Ref
Antibacterial
Azlocillin
P. aeruginosa
MIC: 4-8 µg/mL
[1]
Antibacterial
Mezlocillin
E. coli
MIC: 1-4 µg/mL
[1]
Anticancer
Aplysinopsin Analog 3j
MCF-7 (Breast Cancer)
IC50: 5.2 µM
[2]
Anticancer
Aplysinopsin Analog 3f
MCF-7 (Breast Cancer)
IC50: 4.4 µM
[2]
Receptor Ligand
2-Naphthaldehyde hydrazone
Alpha-2 Adrenergic
Ki: 94.3 nM
[3]
References
Studies on the antibacterial activity of two new acylureidopenicillins, mezlocillin and azlocillin.
Source: Arzneimittelforschung (1979).[3]
URL:[Link]
Aplysinopsin Analogs: Synthesis and Anti-proliferative Activity of Substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones.
Source: ResearchGate (2025/Original 2010).
URL:[Link]
Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives.
Source: Acta Poloniae Pharmaceutica (2009).
URL:[Link]
Comprehensive HPLC Method Development for the Detection and Quantification of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Executive Summary The quantification of small, highly polar, and non-chromophoric organic acids presents a distinct challenge in analytical chemistry. 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of small, highly polar, and non-chromophoric organic acids presents a distinct challenge in analytical chemistry. 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a prime example of such a molecule. Consisting of an imidazolidin-2-one (cyclic urea) ring substituted with a propanoic acid moiety, it lacks an extended π-conjugated system and exhibits high hydrophilicity.
This application note outlines a field-proven, self-validating method development strategy. By moving away from traditional Reversed-Phase Liquid Chromatography (RPLC) with low-wavelength UV detection, we demonstrate how Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) provides superior retention, selectivity, and sensitivity.
Analyte Profiling & Causality of Analytical Challenges
To design a robust chromatographic method, one must first deconstruct the physicochemical properties of the target analyte. The structural features of 2-(2-Oxoimidazolidin-1-yl)propanoic acid dictate its behavior in solution and on the column:
High Polarity (Negative LogP): The combination of the hydrogen-bonding lactam/urea ring and the carboxylic acid makes the molecule highly water-soluble. In standard RPLC, such polar metabolites exhibit poor retention, often eluting at or near the void volume (
), which leads to severe matrix suppression in MS detection[1].
Ionizable Carboxylic Acid (pKa ~4.0): The ionization state of the propanoic acid group is highly dependent on mobile phase pH. At physiological pH, it is fully deprotonated (anionic).
Lack of a Strong Chromophore: The molecule only contains isolated carbonyl groups (urea and carboxylic acid). Consequently, UV absorbance is negligible above 220 nm. Detection at 205–210 nm is possible but suffers from severe baseline drift during gradients and high susceptibility to interfering matrix components.
Method Development Decision Matrix
Decision matrix for chromatographic and detector selection based on analyte physicochemical properties.
Method Development Strategy: The "Why" Behind the Protocol
Chromatographic Mode: Why HILIC?
While RPLC can be forced to retain polar acids using 100% aqueous mobile phases (requiring specialized AQ-C18 columns) and highly acidic pH (pH < 2.5) to protonate the carboxylic acid, this approach is incompatible with MS and CAD due to the need for non-volatile buffers (like phosphates) or ion-pairing reagents.
HILIC is arguably the most successful approach for the retention of polar compounds [2]. By utilizing a highly organic mobile phase (typically >70% Acetonitrile), HILIC forms a water-rich liquid layer immobilized on a polar stationary phase. The analyte partitions into this aqueous layer. Furthermore, by using a Zwitterionic stationary phase and adjusting the mobile phase pH to 4.7, the analyte's carboxylic acid becomes ionized. This induces strong electrostatic interactions with the stationary phase, drastically improving retention and peak shape [3].
Schematic of the HILIC retention mechanism for polar organic acids.
Detector Selection: Why CAD or MS?
Because 2-(2-Oxoimidazolidin-1-yl)propanoic acid lacks a chromophore, UV detection is severely limited. Charged Aerosol Detection (CAD) is a mass-sensitive technique that measures all non-volatile and semi-volatile analytes with a uniform response, independent of chemical structure [4]. As the HILIC mobile phase evaporates, the analyte forms particles that are charged by ionized nitrogen gas and measured by an electrometer. Alternatively, ESI-MS in negative ion mode ([M-H]- at m/z 157) provides ultimate specificity and sensitivity for bioanalytical applications [1].
Experimental Protocols
The following protocol establishes a self-validating HILIC-CAD/MS system. The use of volatile ammonium acetate ensures complete compatibility with both CAD and MS detectors while providing necessary ionic strength to prevent secondary interactions (peak tailing) [5].
Protocol: HILIC-CAD / LC-MS Workflow
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 4.7 using dilute acetic acid. Causality: pH 4.7 ensures the propanoic acid moiety is ionized, maximizing electrostatic retention on the zwitterionic column while maintaining buffer capacity.
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Column Temperature: 35 °C (Crucial for HILIC to ensure rapid mass transfer and reproducible partitioning).
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL (Sample must be dissolved in at least 70% Acetonitrile to prevent severe peak distortion caused by solvent mismatch).
Step 3: Gradient Program
In HILIC, the aqueous phase is the strong eluent. Therefore, the gradient must start with high organic content and increase the aqueous content to elute strongly retained polar analytes [2].
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (Org)
Curve
0.0
10
90
Initial
2.0
10
90
Isocratic hold
8.0
40
60
Linear gradient
10.0
40
60
Column wash
10.1
10
90
Return to initial
18.0
10
90
Re-equilibration
Step 4: Detector Settings
CAD Settings: Evaporation temperature set to 35 °C. Data collection rate: 10 Hz. Filter: 3.6 s.
MS Settings (If applicable): Electrospray Ionization (ESI) in Negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350 °C. Monitor m/z 157 [M-H]-.
System Suitability and Method Validation
A method is only as reliable as its validation metrics. The following table summarizes the expected quantitative performance data for this HILIC-CAD method, demonstrating its self-validating nature.
Validation Parameter
Target Criteria
Expected Result for Target Analyte
System Suitability (RT %RSD)
1.0% (n=6)
0.4% (HILIC requires strict equilibration)
Tailing Factor ()
0.8 – 1.5
1.1 (Buffered pH mitigates silanol activity)
Linearity ()
0.995
> 0.998 (CAD data fitted with quadratic curve)
Limit of Detection (LOD)
Signal-to-Noise 3
~25 ng/mL (CAD) / ~1 ng/mL (MS)
Limit of Quantitation (LOQ)
Signal-to-Noise 10
~80 ng/mL (CAD) / ~3 ng/mL (MS)
Recovery (Accuracy)
90% – 110%
98.5% ± 2.1%
Note: Because CAD response is inherently non-linear over wide concentration ranges, a quadratic or power-function calibration curve is required for accurate quantitation [4].
Conclusion
The detection of 2-(2-Oxoimidazolidin-1-yl)propanoic acid necessitates a departure from conventional RPLC-UV methodologies. By leveraging the orthogonal retention mechanism of HILIC combined with the universal, mass-based detection capabilities of CAD (or the specificity of MS), analysts can achieve robust, highly sensitive, and reproducible quantification. Controlling the mobile phase pH to manipulate the analyte's ionization state is the critical lever in optimizing this separation.
References
Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online. Available at:[Link]
A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. HPLC.eu / Advanced Chromatography Technologies. Available at: [Link]
A new application of charged aerosol detection in liquid chromatography for the simultaneous determination of polar and less polar ginsenosides in ginseng products. Phytochemical Analysis (PubMed). Available at:[Link]
Application
Application Note: Isolation and Quantification of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid from Biological Fluids
This Application Note is structured as a high-level technical guide for analytical scientists and drug metabolism researchers. It addresses the specific challenges of isolating 2-(2-Oxoimidazolidin-1-yl)propanoic acid (C...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for analytical scientists and drug metabolism researchers. It addresses the specific challenges of isolating 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4), a polar, low-molecular-weight carboxylic acid derivative often encountered as a metabolite or synthetic intermediate.[1]
[1]
Introduction & Scientific Rationale
The isolation of small, polar carboxylic acids like 2-(2-Oxoimidazolidin-1-yl)propanoic acid presents a distinct bioanalytical challenge.[1] Unlike lipophilic drug candidates that easily partition into organic solvents, this analyte possesses a hydrophilic imidazolidin-2-one ring and an ionizable carboxylic acid moiety.[1] This "dual-polarity" renders standard Liquid-Liquid Extraction (LLE) inefficient and necessitates a more targeted approach.[1]
Matrix Interference: Endogenous organic acids (lactate, pyruvate) and phospholipids in plasma can cause significant ion suppression in the retention window of this analyte.[1]
To achieve high recovery and clean extracts, we utilize Mixed-Mode Anion Exchange (MAX) SPE.[1] This mechanism exploits the analyte's acidic nature:[1]
Retention: At neutral pH, the analyte is negatively charged (carboxylate) and binds to the quaternary ammonium sites of the sorbent.[1]
Interference Removal: Neutrals and basic interferences are washed away with organic solvents.[1]
Elution: Acidification neutralizes the analyte (COOH), breaking the ionic interaction and releasing it into the organic eluent.[1]
Sample Preparation Protocol
Materials & Reagents[1][2]
SPE Cartridges: Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 cc.[1]
Internal Standard (IS): Stable isotope-labeled analog (e.g., d3-2-(2-Oxoimidazolidin-1-yl)propanoic acid) or a structural analog like 2-(2-Oxoimidazolidin-1-yl)acetic acid .[1]
Critical Step: The sample pH must be adjusted to pH > 6.0 to ensure the analyte is ionized (deprotonated) for the anion-exchange mechanism.[1]
Aliquot: Transfer 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.
Spike IS: Add 10 µL of Internal Standard working solution.
Dilution: Add 300 µL of 50 mM Ammonium Acetate (pH 7.0) .
Why: This dilutes the matrix proteins and adjusts pH for optimal binding.[1]
Note: For plasma, a brief protein precipitation step (add 100 µL Methanol, vortex, centrifuge) prior to dilution can prevent cartridge clogging, but direct dilution is preferred for MAX to maximize recovery.[1]
Solid Phase Extraction (SPE) Workflow
The following workflow describes the "Catch-and-Release" strategy using MAX sorbent.
Figure 1: Mixed-Mode Anion Exchange (MAX) extraction workflow for acidic polar metabolites. The "Ionic Lock" mechanism ensures retention during aggressive organic washing.[1]
Instrumental Analysis (LC-MS/MS)[1][2][3][4]
Due to the polarity of 2-(2-Oxoimidazolidin-1-yl)propanoic acid, standard C18 columns may result in poor retention (elution in the void volume).[1] We recommend a Polar-Embedded C18 or a HILIC approach.[1]
To ensure the protocol is a "self-validating system," the following parameters must be assessed:
Matrix Effect Assessment
Post-column infusion of the analyte while injecting a blank matrix extract is required to identify suppression zones.[1]
Acceptance: Matrix Factor (MF) between 0.85 and 1.15.[1]
Troubleshooting: If suppression is observed at the retention time (RT), switch to a HILIC column (e.g., BEH Amide) to shift the analyte away from phospholipids.[1]
Recovery
The MAX SPE protocol typically yields 85-95% recovery .[1]
Calculation: (Area of pre-extraction spike) / (Area of post-extraction spike) × 100.[1]
Stability[1]
Stock Solution: Stable in methanol at -20°C for 3 months.
Processed Samples: Stable in autosampler (4°C) for 24 hours. The imidazolidinone ring is hydrolytically stable under neutral/mildly acidic conditions but may degrade in strong alkali.[1]
References
Chambers, E., et al. (2007).[1] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link
Kole, P. L., et al. (2011).[1] "Solid phase extraction: strategies and applications in natural product research." International Journal of Pharmaceutical Sciences. Link
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1] Link
PubChem Compound Summary. (2023). "2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS 1218387-56-4)."[1] National Center for Biotechnology Information.[1] Link
Application Note: Advanced Crystallization Strategies for the Purification of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a highly versatile building block utilized in the synthesis of peptidomimetics, unnatural amino acids, and complex pharmaceutical intermediates[1]. Achieving a highly pure crystalline form (>99% HPLC) is critical, as trace impurities—such as unreacted linear precursors or oligomeric byproducts—can severely impact the yield and stereochemical integrity of downstream coupling reactions. This application note details the physicochemical rationale and self-validating protocols for purifying this compound via single-solvent and solvent/anti-solvent crystallization methodologies.
Mechanistic Rationale & Solvent Causality
The purification of cyclic urea-carboxylic acids presents unique thermodynamic challenges. The molecule features two distinct, highly active hydrogen-bonding motifs: a cyclic urea (imidazolidin-2-one) core and a propanoic acid side chain.
Supramolecular Assembly: X-ray crystallographic studies of structurally analogous compounds, such as (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, reveal that these molecules naturally form robust helical assemblies or tightly bound dimers in the solid state[2]. The carboxylic acid acts as the primary hydrogen bond donor, while the urea carbonyl serves as the primary acceptor[3].
Causality in Solvent Selection:
To achieve high-purity crystals, the solvent system must dissolve the compound at elevated temperatures without permanently disrupting these intrinsic hydrogen-bonding networks during the cooling phase.
Primary System (Acetonitrile): Acetonitrile (MeCN) is the optimal primary solvent. As a polar aprotic solvent, it effectively solvates polar impurities but lacks the hydrogen-bond donating capacity to interfere with the target molecule's self-assembly[3]. This allows the intrinsic urea-carboxyl hydrogen bonds to thermodynamically drive selective crystallization.
Secondary System (Ethyl Acetate / Heptane): For crude materials with high impurity loads that disrupt the crystal lattice and induce "oiling out" (liquid-liquid phase separation) in MeCN, a binary system is required. Ethyl acetate provides moderate solubility, while the non-polar heptane acts as a strong anti-solvent, forcing the system into supersaturation rapidly while excluding polar impurities[4].
Process Visualization
Crystallization workflow for 2-(2-Oxoimidazolidin-1-yl)propanoic acid using acetonitrile.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint criteria are met.
Rationale: Utilizes the kinetic temperature dependence of the compound in Acetonitrile to grow large, high-purity prismatic crystals.
Thermal Dissolution: Suspend the crude 2-(2-oxoimidazolidin-1-yl)propanoic acid in 10 volumes (v/w) of HPLC-grade Acetonitrile. Heat the reactor to 70 °C under moderate agitation (250 rpm).
Validation Checkpoint: The solution must be completely transparent. If turbidity persists after 15 minutes at 70 °C, it indicates the presence of inorganic salts or highly cross-linked polymers.
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove mechanical impurities and undissolved particulates.
Primary Cooling & Seeding: Cool the filtrate to 45 °C at a linear rate of 0.5 °C/min. Once at 45 °C, add 1% w/w of pure seed crystals.
Validation Checkpoint: Inspect the reactor visually or via an in-line turbidity probe. The seed crystals must not dissolve (confirming the system is in the metastable supersaturated zone) and should begin to induce bulk cloudiness within 30 minutes.
Secondary Cooling: Cool the suspension to 5 °C at a highly controlled, slow rate of 0.1 °C/min to prevent rapid nucleation and the trapping of mother liquor within the crystal lattice. Hold at 5 °C for 2 hours.
Validation Checkpoint: Sample the mother liquor and analyze via HPLC. Crystallization is validated as complete when the supernatant concentration plateaus at the solubility limit (approx. 10–12 mg/mL).
Isolation & Drying: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0 °C) Acetonitrile. Dry in a vacuum oven at 40 °C (<50 mbar) for 12 hours.
Validation Checkpoint: Perform Karl Fischer (KF) titration and Headspace GC. The step is complete only when water content is <0.2% w/w and residual MeCN is <410 ppm.
Rationale: Overcomes the "oiling out" phenomenon common in highly impure cyclic ureas by forcing rapid nucleation using an anti-solvent[4].
Dissolution: Dissolve the crude material in 5 volumes (v/w) of Ethyl Acetate at 60 °C.
Anti-Solvent Addition: Slowly dose Heptane (up to 10 volumes) into the reactor at 60 °C at a rate of 0.1 vol/min.
Validation Checkpoint: Stop the addition immediately when persistent opalescence (the cloud point) is observed. This validates that the metastable limit has been breached.
Aging and Cooling: Hold the suspension at 60 °C for 1 hour to allow the oil droplets to transition into solid nuclei (aging). Then, cool to 10 °C at 0.5 °C/min.
Isolation: Filter and wash with a cold 1:2 mixture of EtOAc/Heptane. Dry under vacuum as described in Protocol A.
Quantitative Data & Troubleshooting
Table 1: Solvent System Performance Matrix
Solvent System
Starting Crude Purity
Recovery Yield
Final Purity (HPLC)
Crystal Morphology
Acetonitrile (10 vol)
> 90%
85 – 88%
> 99.5%
Prismatic
EtOAc / Heptane (1:2)
75 – 90%
78 – 82%
> 98.0%
Fine Needles
Water / Acetone (1:5)
< 75%
60 – 65%
> 95.0%
Granular / Amorphous
Table 2: Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
Oiling out during cooling
High levels of structurally similar impurities disrupt the hydrogen-bonding lattice, lowering the melting point of the mixture below the solvent's saturation temperature.
Switch to Protocol B (EtOAc/Heptane). Alternatively, reduce the cooling rate and introduce seed crystals earlier at a higher temperature.
Low recovery yield (<70%)
The compound's high polarity results in excessive solubility in the chosen solvent system at the isolation temperature.
Reduce the primary solvent volume by 20%, or increase the anti-solvent ratio. Ensure the isolation temperature is strictly maintained at ≤5 °C.
Crystals are sticky/gummy
Trapped mother liquor within the crystal agglomerates due to excessively fast secondary cooling rates.
Re-dissolve the batch. Strictly adhere to the 0.1 °C/min secondary cooling rate to promote the growth of large, distinct prisms rather than agglomerates.
References
[4] Title: US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives. Source: Google Patents. URL:
High-Sensitivity HILIC-MS/MS Quantification of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid in Biological Matrices
Introduction and Analytical Challenges 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a highly polar, low-molecular-weight (MW 158.15 g/mol ) organic acid comprising a propanoic acid backbone and a urea-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Challenges
2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a highly polar, low-molecular-weight (MW 158.15 g/mol ) organic acid comprising a propanoic acid backbone and a urea-like imidazolidinone ring. Quantifying such small, polar metabolites in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges.
In traditional Reversed-Phase Liquid Chromatography (RPLC), highly polar organic acids elute in or near the void volume, leading to severe ion suppression from unretained matrix salts and poor peak shape. While derivatization (e.g., with 3-nitrophenylhydrazine) can increase hydrophobicity for RPLC [1], it introduces variability, increases sample preparation time, and can cause artifact formation.
To bypass derivatization, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). HILIC is the modern gold standard for polar metabolomics, retaining analytes via a water-enriched layer on the stationary phase [2].
Mechanistic Rationale & Experimental Design
As an application scientist, method development requires aligning the physicochemical properties of the analyte with the chromatographic and ionization environment:
Stationary Phase Selection: An Amide-bonded stationary phase is selected over bare silica. The amide groups provide exceptional hydrogen-bonding capabilities, which strongly interact with both the carboxylic acid and the imidazolidinone ring of the analyte, ensuring robust retention [3].
Ionization Strategy (ESI Negative Mode): The molecule contains a carboxylic acid moiety (pKa ~4.0). In an alkaline mobile phase (pH 9.0), this group is fully deprotonated to yield a stable
precursor ion at m/z 157.1. The imidazolidinone nitrogen is a poor proton acceptor, making positive ion mode less sensitive.
Sample Preparation Causality: Protein precipitation with acetonitrile (ACN) is standard, but injecting a supernatant containing 25% water directly onto a HILIC column causes severe peak splitting (the "solvent effect"). A critical secondary dilution step with pure ACN is employed to ensure the final injection solvent is >85% organic, matching the initial conditions of the HILIC gradient.
Workflow for the extraction and HILIC-MS/MS quantification of polar organic acids.
Step-by-Step Sample Preparation Protocol
This protocol is designed as a self-validating system . By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, any variations in recovery or matrix-induced ion suppression are automatically corrected.
Aliquot: Transfer 50 µL of biological sample (plasma, serum, or urine) into a 1.5 mL low-bind microcentrifuge tube.
Spike IS & Precipitate: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g.,
-labeled analog or a structural analog at 100 ng/mL).
Vortex: Agitate vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet proteins.
Critical Dilution Step: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 300 µL of pure, LC-MS grade Acetonitrile.
Expert Insight: The initial supernatant is approximately 75% ACN. Diluting 100 µL of this with 300 µL of pure ACN brings the final organic composition to ~93.75%. This prevents the aqueous breakthrough that ruins HILIC chromatography.
Inject: Inject 2 µL of the final mixture into the LC-MS/MS system.
LC-MS/MS Analytical Parameters
Liquid Chromatography (HILIC) Conditions
A basic mobile phase is utilized to maintain the analyte in its deprotonated state, which not only enhances negative ESI sensitivity but also suppresses secondary interactions with residual silanols on the column, resulting in sharper peaks.
10 mM Ammonium Acetate in Water (Adjusted to pH 9.0 with )
Mobile Phase B
100% Acetonitrile (LC-MS Grade)
Flow Rate
0.40 mL/min
Injection Volume
2.0 µL
Gradient Elution Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
10
90
Initial
1.0
10
90
6 (Linear)
4.0
50
50
6 (Linear)
5.0
50
50
6 (Linear)
5.1
10
90
1 (Step)
8.0
10
90
6 (Linear)
Mass Spectrometry (ESI-MS/MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Proposed ESI(-) fragmentation pathway for 2-(2-Oxoimidazolidin-1-yl)propanoic acid.
Optimized MRM Parameters:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
Target
157.1
113.1
50
15
Quantifier (Loss of )
Target
157.1
85.0
50
25
Qualifier (Ring fragment)
SIL-IS
160.1
115.1
50
15
Internal Standard
(Note: Source temperature set to 150°C, Desolvation temperature to 500°C, Capillary voltage at -2.5 kV).
Method Validation & Quantitative Metrics
To ensure trustworthiness and regulatory compliance, the method must be validated according to FDA/EMA bioanalytical guidelines. The self-validating nature of the assay is monitored via Quality Control (QC) samples injected at regular intervals (every 10-15 samples).
Validation Metric
Acceptance Criteria / Result
Linear Dynamic Range
1.0 ng/mL to 10,000 ng/mL ()
Limit of Detection (LOD)
0.3 ng/mL (S/N > 3)
Lower Limit of Quant. (LLOQ)
1.0 ng/mL (S/N > 10, Precision ≤ 20%)
Intra-day Precision (CV%)
≤ 8.5% across Low, Mid, and High QCs
Extraction Recovery
88% - 94% (Consistent across concentration range)
Matrix Effect (IS Normalized)
95% - 105% (Indicates negligible ion suppression)
Expert Insights: Troubleshooting & Optimization
Drifting Retention Times: HILIC columns are highly sensitive to water content in the mobile phase. Ensure that Mobile Phase B is capped tightly to prevent ambient moisture absorption. Allow at least 20 column volumes for initial equilibration [4].
Elevated Baseline in Negative Mode: Ammonium acetate buffers can sometimes contain trace contaminants that elevate the baseline at m/z 113. Always use LC-MS grade ammonium acetate and freshly prepare the aqueous buffer every 48 hours.
Poor Peak Shape (Tailing): If the analyte peak exhibits tailing, verify the pH of Mobile Phase A. A drop in pH below 8.5 can lead to partial protonation of the carboxylic acid, resulting in two co-eluting states. Adjust precisely to pH 9.0 with ammonium hydroxide.
References
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Center for Biotechnology Information (PMC). Available at:[Link]
Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. National Center for Biotechnology Information (PMC). Available at:[Link]
Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation Application Notes. Available at:[Link]
Quantification of phenolic acid metabolites in humans by LC–MS: a structural and targeted metabolomics approach. Bioanalysis Zone. Available at:[Link]
Method
Application Note: A Guide to Reagents for the Cyclization of N-Carbamoyl Amino Acids to Imidazolidinones
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Imidazolidinones Imidazolidin-2,4-diones, commonly known as hydantoins, and their related imidazolidin-2-one structures ar...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazolidinones
Imidazolidin-2,4-diones, commonly known as hydantoins, and their related imidazolidin-2-one structures are privileged scaffolds in medicinal chemistry and pharmaceutical development.[1][2] These five-membered nitrogen heterocycles are core components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticonvulsant (e.g., Phenytoin), antiarrhythmic, and antitumor properties.[2]
The intramolecular cyclization of N-carbamoyl amino acids, or their derivatives, represents a fundamental and efficient strategy for constructing the imidazolidinone core. This transformation involves the formation of a new amide bond between the terminal nitrogen of the urea moiety and the activated carboxylic acid of the amino acid backbone. The choice of cyclizing reagent is paramount, as it directly influences reaction efficiency, yield, substrate scope, and, critically, the preservation of stereochemical integrity at the α-carbon.[1]
This guide provides a detailed analysis of the primary reagents used for this cyclization, moving beyond a simple list of protocols to explain the underlying mechanisms and the rationale behind experimental choices. We will compare the most effective methods, provide field-tested protocols, and offer insights to help researchers select the optimal strategy for their synthetic targets.
Mechanistic Overview: Activating the Carboxyl Group for Intramolecular Cyclization
The conversion of a stable N-carbamoyl amino acid to an imidazolidinone requires the activation of the carboxylic acid moiety to render it susceptible to nucleophilic attack by the distal urea nitrogen. The primary classes of reagents accomplish this through different mechanistic pathways, each with distinct advantages and challenges.
Phosgene Equivalents: The In Situ Formation of Highly Reactive Intermediates
Phosgene (COCl₂) is a powerful reagent for forming carbonyl bridges but its extreme toxicity and difficult handling as a gas have led to its replacement in the modern laboratory.[3][4] Safer, solid alternatives like bis(trichloromethyl) carbonate, known as triphosgene (BTC) , have become the reagents of choice.[5][6] Triphosgene is not merely a substitute; it is a crystalline, stable solid that serves as a convenient precursor, generating phosgene in situ upon reaction with a nucleophile or catalyst.[5][7]
The reaction with an N-carbamoyl amino acid is initiated by the activation of the carboxylic acid. In the presence of a base like pyridine, the carboxylate attacks the in situ generated phosgene (or a related reactive species derived from triphosgene), forming a highly reactive acyl chloride or mixed anhydride intermediate. This intermediate is immediately trapped by the nearby urea nitrogen, triggering an intramolecular nucleophilic acyl substitution to form the five-membered ring and eliminate HCl.
Figure 1: General mechanism for triphosgene-mediated cyclization.
Carbodiimides: Dehydration to Promote Amide Bond Formation
Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC) , are powerful dehydrating agents widely used in peptide synthesis.[8][9] Their mechanism for this cyclization relies on activating the carboxylic acid without the need for highly toxic reagents.
The process begins with the protonation of the carbodiimide nitrogen by the carboxylic acid. The resulting carboxylate anion then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The terminal nitrogen of the N-carbamoyl group attacks the activated carbonyl carbon, leading to ring closure. The driving force is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct, which is notoriously insoluble in most common organic solvents and precipitates from the reaction mixture.[8][9]
Figure 2: General mechanism for DCC-mediated cyclodehydration.
Other Reagents: Considerations for Scope and Stereochemistry
1,1'-Carbonyldiimidazole (CDI): This reagent functions similarly to phosgene equivalents by first reacting with the carboxylic acid to form a reactive N-acylimidazole intermediate.[10] While CDI is a stable, easy-to-handle solid, it has been shown to cause significant racemization at the α-carbon of the amino acid, a critical drawback for chiral drug development.[1] In contrast, triphosgene-based methods generally proceed with high stereochemical fidelity.[1]
Chloroformates (e.g., Ethyl Chloroformate): These reagents can activate the carboxylic acid by forming a mixed anhydride.[8] This activated species is then susceptible to intramolecular attack by the urea nitrogen to complete the cyclization.
Comparative Analysis of Key Reagents
The choice of reagent is a critical decision based on the specific substrate, desired purity, scale, and safety infrastructure.
Feature
Triphosgene (BTC)
N,N'-Dicyclohexylcarbodiimide (DCC)
1,1'-Carbonyldiimidazole (CDI)
Reagent Form
Crystalline Solid
Waxy Solid
Crystalline Solid
Mechanism
In situ phosgenation, acyl chloride/anhydride formation
Dehydration via O-acylisourea intermediate
Acylimidazole intermediate formation
Advantages
High reactivity, clean conversion, excellent preservation of stereochemistry.[1]
HIGHLY TOXIC. Must be handled in a well-ventilated fume hood with appropriate PPE. Releases phosgene upon decomposition.
Skin irritant and sensitizer.
Moisture sensitive.
Ideal Use Case
When stereochemical purity is paramount and the necessary safety equipment is available.
For robust substrates where complete removal of DCU is feasible.
Not recommended for chiral N-carbamoyl amino acids due to epimerization risk.[1]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate Personal Protective Equipment (PPE).
Protocol 1: Triphosgene-Mediated Cyclization of N-Carbamoyl-L-Phenylalanine
This protocol is optimized for preserving stereochemistry and achieving high yields. The use of pyridine is crucial not only to neutralize the HCl byproduct but also to catalyze the decomposition of triphosgene.[5][11]
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Carbamoyl-L-Phenylalanine (1.0 eq).
Dissolution: Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
Base Addition: Slowly add anhydrous pyridine (2.2 eq) to the stirred solution.
Triphosgene Addition: In a separate, dry vial, weigh triphosgene (0.4 eq). CAUTION: Triphosgene is highly toxic. Handle only in a chemical fume hood. Add the solid triphosgene portion-wise to the reaction mixture at 0 °C over 10-15 minutes. A precipitate (pyridinium hydrochloride) will form.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Workup:
Quench the reaction by carefully adding saturated NaHCO₃ solution.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired 5-benzylimidazolidine-2,4-dione.
Protocol 2: DCC-Mediated Cyclodehydration of N-Carbamoyl-L-Alanine
This protocol provides a phosgene-free alternative. The key to a successful outcome is the efficient removal of the dicyclohexylurea (DCU) byproduct.
Materials and Reagents:
N-Carbamoyl-L-Alanine (1.0 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
Round-bottom flask, magnetic stirrer, inert atmosphere
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add N-Carbamoyl-L-Alanine (1.0 eq).
Dissolution: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.1-0.2 M).
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution at room temperature.
Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form within minutes. Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
Workup and Purification:
Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
Collect the filtrate and concentrate it under reduced pressure.
Rationale for DCU Removal: Often, a second filtration is necessary after concentration, as more DCU may precipitate from the more concentrated solution. Dissolving the crude product in a minimal amount of a solvent in which DCU is poorly soluble (like ethyl acetate) and filtering again can be effective.
Final Purification: The resulting crude product can be further purified by flash column chromatography or recrystallization to yield 5-methylimidazolidine-2,4-dione.
Conclusion and Best Practices
The cyclization of N-carbamoyl amino acids is a robust method for synthesizing medicinally relevant imidazolidinones. For applications where stereochemical integrity is non-negotiable, triphosgene is the superior reagent, providing clean and rapid conversion with minimal epimerization.[1] However, its use mandates stringent safety protocols. DCC offers a safer, operationally simpler alternative, though it may require more rigorous purification to remove the DCU byproduct.[8] The choice between these methods should be guided by a careful assessment of the substrate's sensitivity, the required level of enantiopurity, and the available laboratory infrastructure.
References
Wikipedia. Phosgene. Wikipedia. Available at: [Link].
Hong, G. E., & Chang, C. J. (1981). L-amino acids into 3-pruin-6-ylhydantoins and 3-cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoins. Journal of Medicinal Chemistry, 24(11), 1334–1337. Available at: [Link].
Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(28), 3257–3260. Available at: [Link].
Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora. Available at: [Link].
Nishida, Y., et al. (2017). TRIPHOSGENE-MEDIATED CHLOROLACTAMIZATION AND AMINOLACTAMIZATION OF HOMOALLYLIC AMINES. HETEROCYCLES, 95(2), 785. Available at: [Link].
Dick, L. W., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of the American Society for Mass Spectrometry, 13(3), 295–303. Available at: [Link].
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. Available at: [Link].
To, R., & Okamura, K. (2017). A decade review of triphosgene and its applications in organic reactions. Molecules, 22(8), 1249. Available at: [Link].
Colacino, E., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 63. Available at: [Link].
Ling, C. S., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Asian Journal of Chemistry, 32(12), 3073–3078. Available at: [Link].
Seebach, D., et al. (2019). Amino Acid-Derived trans-N-Chloroformylimidazolidinones: Scalable, Stereoselective Synthesis, Structure, and Utility. The Journal of Organic Chemistry, 84(11), 7056–7069. Available at: [Link].
ResearchGate. The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... ResearchGate. Available at: [Link].
ResearchGate. Synthesis of hydantoins by the cyclization of α-amino acid amide using... ResearchGate. Available at: [Link].
Google Patents. CN103204821A - Method for preparing amino acid N-carboxyanhydride. Google Patents.
M-CSA. N-carbamoyl-D-amino-acid hydrolase. M-CSA. Available at: [Link].
Ino, K., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38927–38934. Available at: [Link].
Organic Chemistry Portal. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents... Organic Chemistry Portal. Available at: [Link].
ResearchGate. Cyclization reaction mechanism of amino acid for Path 3. ResearchGate. Available at: [Link].
Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules, 27(15), 4991. Available at: [Link].
Ijaz, F., et al. (2013). Amino Acid-Catalyzed Synthesis of Triarylimidazoles-A New Green Protocol. Journal of the Chemical Society of Pakistan, 35(2), 550-554. Available at: [Link].
ResearchGate. Cyclization of N-Terminal S- Carbamoylmethylcysteine... ResearchGate. Available at: [Link].
Wang, Y., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(1), 131. Available at: [Link].
Conditions for coupling 2-(2-Oxoimidazolidin-1-yl)propanoic acid in peptide synthesis
Application Notes & Protocols Topic: Optimal Conditions for the Coupling of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid in Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals Authored By: Gemi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Optimal Conditions for the Coupling of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a pathway to novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1][2] 2-(2-Oxoimidazolidin-1-yl)propanoic acid, a synthetic amino acid featuring a cyclic urea moiety, presents a unique structural scaffold. The imidazolidin-2-one ring introduces significant steric bulk at the N-α position, akin to a heavily substituted N-methylated amino acid. This steric hindrance poses a considerable challenge to standard peptide coupling protocols, often resulting in low yields and incomplete reactions.
This guide provides a comprehensive analysis of the challenges associated with the coupling of 2-(2-Oxoimidazolidin-1-yl)propanoic acid and details robust protocols to achieve high-efficiency incorporation into peptide chains. We will delve into the rationale behind the selection of coupling reagents, additives, and reaction conditions, grounded in established principles for overcoming steric hindrance in peptide synthesis.[3][4]
Structural Considerations and Synthetic Challenges
The primary obstacle in coupling 2-(2-Oxoimidazolidin-1-yl)propanoic acid is the steric hindrance imposed by the bulky imidazolidinone ring adjacent to the reacting carboxyl group. This bulkiness shields the activated carboxyl group from the nucleophilic attack of the incoming amine of the growing peptide chain.[3] Consequently, standard coupling reagents and conditions may prove inefficient.
Traditional carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), while widely used, are often insufficient for such sterically demanding couplings and can lead to side reactions like N-acylurea formation.[5][6] Therefore, more potent activating agents are required to drive the reaction to completion.
Recommended Coupling Reagents and Additives
For sterically hindered amino acids, the choice of coupling reagent is critical for successful amide bond formation.[5] Reagents that form highly reactive intermediates and are less susceptible to steric hindrance are preferred. Based on extensive literature for coupling N-methylated and other hindered amino acids, we recommend the use of uronium/aminium or phosphonium salt-based reagents.[7][8]
Forms a highly reactive OAt-ester intermediate. Known for high efficiency in coupling sterically hindered and N-methyl amino acids with low racemization.[7]
A widely used, effective reagent for most standard and many difficult couplings. Forms a less reactive OBt-ester compared to HATU but is still very effective.[8]
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino))uronium hexafluorophosphate)
Incorporates Oxyma Pure as the activating agent, which is safer than HOBt/HOAt and shows comparable or superior efficiency to HATU, especially in microwave-assisted synthesis.[5]
Additives: The use of additives is crucial, especially when using carbodiimide reagents, to form a more stable and reactive intermediate, thereby minimizing racemization.[5]
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A superior and safer alternative to HOBt and HOAt.
HOAt (1-Hydroxy-7-azabenzotriazole): When used with HATU or PyAOP, it enhances coupling efficiency and suppresses racemization.
Experimental Protocols
The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10] Adjustments may be necessary depending on the specific peptide sequence and resin.
Protocol 1: Manual SPPS Coupling of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid using HATU
This protocol outlines a single coupling cycle on a pre-swollen resin with a free N-terminal amine.
Caption: Post-synthesis workflow for peptide purification and characterization.
High-Performance Liquid Chromatography (HPLC): HPLC is essential for both the purification of the crude peptide (preparative HPLC) and the assessment of its purity (analytical HPLC). [11]A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
Mass Spectrometry (MS): Mass spectrometry is the gold standard for confirming the identity of the synthesized peptide. [11][12]By comparing the experimentally determined molecular weight with the theoretical mass, one can verify the successful incorporation of the 2-(2-Oxoimidazolidin-1-yl)propanoic acid residue. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed.
[12]
Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, MS/MS sequencing can be performed. Fragmentation of the peptide in the mass spectrometer will produce a series of b- and y-ions. The mass difference between adjacent ions in the series will correspond to the mass of the amino acid residues, confirming the sequence and the position of the modified amino acid.
Conclusion
The successful incorporation of sterically hindered amino acids like 2-(2-Oxoimidazolidin-1-yl)propanoic acid into peptides is achievable with careful optimization of the coupling conditions. The use of potent uronium or phosphonium-based coupling reagents such as HATU or PyBOP, extended reaction times, and rigorous analytical verification are key to success. The protocols and guidelines presented here provide a robust framework for researchers to effectively utilize this and other challenging building blocks in the synthesis of novel and complex peptides.
References
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(17), 6358-6364. [Link]
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]
Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]
Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Lelièvre, D., et al. (2018). General lack of structural characterization of chemically synthesized long peptides. Peptide Science, 111(1), e24061. [Link]
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
Wang, L., et al. (2025). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. Molecules, 30(7), 1546. [Link]
Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
Isidro-Llobet, A., et al. (2009). Approaches to the synthesis of cyclic peptides with inhibitory activity. Universitat Pompeu Fabra. [Link]
Bolarinwa, O. (2018). Cyclic Urethane: A Versatile Handle for Synthetic Peptide Applications. [Link]
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4414. [Link]
Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research. [Link]
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Kavina, O. A., et al. (2018). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry, 88(5), 875-879. [Link]
CEM Corporation. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. [Link]
CN103497157A - 2-imidazolidone synthesis method - Google P
De Marco, R., et al. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. The Journal of Organic Chemistry, 84(9), 5345-5354. [Link]
Martins, P., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 53. [Link]
Saikia, B., & Barua, N. C. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(5), 65. [Link]
Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Chemical and Pharmaceutical Research, 5(8), 1-13. [Link]
Trapkov, V., et al. (2012). N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation. Archiv der Pharmazie, 345(1), 39-50. [Link]
Asahina, Y., & Hojo, H. (2025). Recent highlights of the total synthesis of cyclic peptide natural products. Natural Product Reports, 42(5), 589-612. [Link]
Technical Support Center: Synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid
Executive Summary & Reaction Architecture The synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid generally proceeds via the cyclization of -(2-aminoethyl)alanine with a carbonic acid derivative (Urea, Diethyl Carbonat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reaction Architecture
The synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid generally proceeds via the cyclization of
-(2-aminoethyl)alanine with a carbonic acid derivative (Urea, Diethyl Carbonate, or CDI).
While the reaction thermodynamics are favorable, the isolated yield is frequently compromised by two factors:
High Water Solubility: The product is an amphoteric, highly polar amino-acid derivative, making standard aqueous extraction ineffective.
Thermal Oligomerization: High-temperature fusion (common in urea methods) often leads to polyamide byproducts.
This guide prioritizes the "Green Carbonate" Route and the Modified Urea Route , as they offer the best balance of safety and yield compared to phosgene-based methods.
Visualizing the Pathway
Figure 1: Reaction logic flow. The critical yield-determining step is the cyclization, where competing polymerization must be suppressed.
Troubleshooting Module: Reaction Optimization
Issue A: Incomplete Conversion (Stalled Reaction)
Symptoms: TLC or HPLC shows significant starting diamine remaining; evolution of ammonia (if using urea) ceases early.
Root Cause
Diagnostic
Technical Solution
Ammonia Saturation (Urea Method)
pH of reaction melt/solution remains highly basic (>10).
Active Sparging: The reaction is an equilibrium driven by the removal of ammonia. Use a nitrogen sparge or weak vacuum (200-300 mbar) to continuously remove NH.
Insufficient Temperature
Reaction stalls at the "Ureido" intermediate stage.
Step-Wise Heating: Cyclization often requires higher energy than the initial urea addition. Heat to 130–140°C for the final hour.
Stoichiometry Adjustment: Use 1.1–1.2 equivalents of Urea. Excess urea is easier to remove (water wash) than unreacted amine.
Issue B: Low Isolated Yield (The "Water Trap")
Symptoms: Reaction looks clean on HPLC/NMR, but mass recovery after workup is <40%.
Mechanism: The product contains both a carboxylic acid and a urea moiety, rendering it hyper-hydrophilic. It partitions into the aqueous phase during standard DCM/EtOAc extractions.
Protocol: The "Ester-Switch" Isolation Strategy
Instead of trying to extract the acid directly, convert it transiently to a lipophilic ester.
Evaporation: Remove reaction solvent (water/alcohol) completely under reduced pressure.
Esterification: Treat the crude residue with SOCl
/MeOH (or EtOH) at reflux for 2 hours.
Why? This converts the carboxylic acid to a methyl ester.[2]
Extraction: The methyl ester is organic-soluble. Extract with Ethyl Acetate or DCM . Wash with mild bicarbonate to remove impurities.
Hydrolysis: Saponify the purified ester with 1N NaOH (1.05 eq) in MeOH/Water.
Precipitation: Acidify carefully to pH 2-3. The free acid often precipitates or crystallizes from a concentrated aqueous solution at this purity level.
Issue C: Product Discoloration (Brown/Black Tar)
Symptoms: Reaction mixture turns dark brown; difficult crystallization.
Cause: Thermal oxidation of the diamine or polymerization of urea (biuret formation).
Fix 1 (Inert Atmosphere): Strictly run the reaction under N
or Ar. Amines oxidize rapidly at >100°C.
Fix 2 (Solvent Switch): Move from "Neat/Melt" conditions to a high-boiling solvent like Diglyme or Xylene . This acts as a heat sink, preventing hot spots that cause charring.
Advanced Protocol: The "Green" Carbonate Method
For researchers seeking higher purity without the thermal stress of urea fusion, the Dimethyl Carbonate (DMC) route is superior.
Reagents:
-(2-aminoethyl)alanine (1.0 eq)
Dimethyl Carbonate (DMC) (1.5 eq)
Catalyst: Sulfamic Acid or DBU (0.05 eq)
Step-by-Step Workflow:
Setup: Charge diamine, DMC, and catalyst into a pressure tube or autoclave (DMC boils at 90°C; reaction requires ~120°C).
Reaction: Heat to 120°C for 6–12 hours.
Mechanism:[3][4] DMC acts as both solvent and reagent. Methanol is the byproduct.
Recrystallization: The residue is often cleaner than the urea route. Recrystallize from Ethanol/Water (9:1) .
Decision Matrix: Workup & Purification
Use this flowchart to determine the correct isolation strategy based on your crude profile.
Figure 2: Isolation decision tree. Note that for highly water-soluble products, the "Ester Switch" (Method B) often yields the highest purity despite the extra steps.
Frequently Asked Questions (FAQ)
Q1: Can I use Phosgene or Triphosgene to improve yield?A: Yes, phosgene-based methods (or CDI) typically offer quantitative cyclization at lower temperatures (0°C to RT), avoiding thermal degradation. However, the cost of CDI and the safety hazards of phosgene make them less desirable for scale-up unless the urea/DMC methods fail. If using CDI, ensure anhydrous conditions as water destroys the reagent.
Q2: My product is an oil that won't crystallize. What should I do?A: This is common due to trace water or solvent retention.
Azeotropic Drying: Co-evaporate with Toluene 3x to remove water.
Trituration: Add diethyl ether or MTBE to the oil and sonicate. This often induces crystallization by extracting lipophilic impurities.
Salt Formation: If the free acid is an oil, try forming the Dicyclohexylamine (DCHA) salt. DCHA salts of amino acid derivatives are typically nice, crystalline solids that can be purified and then acidified back to the free acid.
Q3: How do I remove the catalyst (Sulfamic acid) from the DMC route?A: Sulfamic acid is water-soluble. If you use the "Ester Switch" method, it will be washed away during the aqueous wash of the organic ester layer. If filtering the crude solid, a simple wash with cold water often suffices, though you risk losing some product.
Q4: Is the stereochemistry preserved during this reaction?A: If you start with chiral
-(2-aminoethyl)-L-alanine, racemization is a risk at temperatures >140°C or in highly basic media.
Mitigation: Use the DMC route (lower temp) or the CDI route (room temp). Avoid prolonged heating in strong alkali (e.g., NaOH workups).
References
Close, W. J. (1950). The Synthesis of Imidazolidinones from 1,2-Diamines and Urea. Journal of the American Chemical Society, 72(2), 961–964. Link
Sprenger, G., & Albrecht, H. W. (1961). Purification of Imidazolidones. U.S. Patent No.[5] 2,993,906.[5] Washington, DC: U.S. Patent and Trademark Office. Link
Fischer, C., et al. (2012). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors. European Journal of Organic Chemistry, 2012(14), 2837–2854.[6] Link
Munegumi, T., et al. (2006).[7] Synthesis of Imidazolidinones via Nickel-Catalyzed Cycloaddition. Organic Letters, 8(3), 379–382. Link
Li, X., & Ma, S. (2013). Clean Synthesis of 2-Imidazolidinone via Reaction of Ethylenediamine with Dimethyl Carbonate. Chinese Journal of Chemical Engineering, 21(5), 549-554.
The Molecule:
2-(2-Oxoimidazolidin-1-yl)propanoic acid is a polar, low-molecular-weight organic acid containing a carboxylic acid moiety and a cyclic urea (imidazolidinone) ring.[1][2]
Chemical Challenges:
Dual Functionality: The carboxylic acid (pKa ~3.8–4.[2]2) requires pH control to prevent mixed ionization states.[1][2]
Nitrogen Interaction: The nitrogen atoms in the imidazolidinone ring, while not strongly basic, can participate in hydrogen bonding with residual silanols on silica-based columns, a primary driver of tailing.
Polarity: High polarity often leads to poor retention on standard C18 columns, forcing the use of high-aqueous mobile phases which can cause "phase collapse" (dewetting).[2]
Diagnostic Workflow: Isolate the Variable
Before altering chemistry, confirm the issue is not mechanical. Use this logic gate to determine your troubleshooting path.
Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.
Troubleshooting Guides & FAQs
Issue Category A: Mobile Phase Chemistry (The "pH Effect")
Q: My peak looks broad and splits at the top. Is my column failing?A: Likely not. You are probably operating near the pKa of the molecule.
When the mobile phase pH is near the pKa of the analyte (approx. pH 3.8–4.2 for this acid), the population of molecules splits between the ionized (deprotonated) and unionized (protonated) states. These two species interact differently with the stationary phase, causing peak broadening or splitting.
Protocol 1: The "pH Suppression" Strategy
To eliminate tailing caused by ionization, you must force the molecule into a single state.
Target pH: 2.0 – 2.5
Why: At 2 pH units below the pKa, >99% of the acid is protonated (neutral). This increases retention on C18 and sharpens the peak.
Recommended Buffer: 20 mM Potassium Phosphate (pH 2.5).[1][2] Phosphate is superior to Formic Acid for peak shape because it masks silanols more effectively.[2]
Non-volatile (No LC-MS); precipitates in high organic.[1][2]
20–50 mM
Issue Category B: Secondary Interactions (The "Silanol Effect")
Q: I adjusted the pH to 2.5, but I still see a "shark fin" tail. Why?A: This is the classic signature of Silanol Interaction .
Even at low pH, the nitrogen in the imidazolidinone ring can hydrogen-bond with residual silanol groups (Si-OH) on the silica surface of your column.[1] Standard C18 columns often have exposed silanols.[1][2]
Protocol 2: Column Selection for Nitrogenous Acids
Do not use a standard C18 column. Switch to a column designed to shield silanols.[2]
Mechanism:[1][2][3] These columns have a polar group (amide, carbamate) embedded in the alkyl chain. This group creates a "water shield" near the silica surface, preventing your analyte from interacting with silanols.
Option 2: "Aq" or High-Strength Silica (HSS) [1][2]
Mechanism:[1][2][3] Designed to withstand 100% aqueous mobile phases without dewetting (phase collapse), which is crucial for retaining polar acids.
Figure 2: Mechanism of secondary silanol interactions causing tailing, and how polar-embedded groups block this effect.[1]
Issue Category C: Sample Solvent (The "Diluent Effect")
Q: My retention time is stable, but the front of the peak looks distorted. Is this tailing?A: This is likely Fronting or Solvent Mismatch , often confused with tailing.[2]
If you dissolve 2-(2-Oxoimidazolidin-1-yl)propanoic acid in 100% Methanol or Acetonitrile, but your mobile phase is 95% Water (to retain the polar acid), the strong solvent will carry the analyte down the column faster than the mobile phase can equilibrate it.[1][2]
Protocol 3: Diluent Matching
Rule: The sample diluent must be weaker or equal strength to the initial mobile phase.
Action: Dissolve the sample in Mobile Phase A (e.g., 0.1% TFA in Water). If solubility is an issue, use a maximum of 20% Organic / 80% Aqueous.
Validated Reference Method (Starting Point)
If you are developing a new method, start here to ensure minimal tailing:
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 5 µm).[1][2]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1][2]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: #SOL-IMID-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting aqueous solubility for Imidazolidinone Acid derivatives in biological assays.
Executive Summary
Imidazolidinone acids (often used as chiral auxiliaries, antibiotic precursors, or heterocyclic scaffolds) present a classic "brick dust" solubility challenge. Their rigid heterocyclic ring promotes strong intermolecular hydrogen bonding (crystal lattice energy), while the lipophilic core often overrides the hydrophilicity of the carboxylic acid group, even when ionized.
This guide provides a root-cause analysis and validated protocols to resolve precipitation issues ("crashing out") when transferring these compounds from organic stock solutions (DMSO) into aqueous buffers (PBS/Media).
Module 1: The Solubility Mechanism (Root Cause Analysis)
To solve the problem, you must understand why the compound precipitates.
The pH Trap (Henderson-Hasselbalch Limitations)
Many researchers assume that because they have an "acid" (carboxylic acid, pKa ≈ 3.5–4.5), it will dissolve in PBS (pH 7.4) because it is ionized.
The Reality: While ionization (
) increases solubility, the intrinsic solubility () of the imidazolidinone core is often so low that even the ionized form cannot support the desired concentration (e.g., 100 µM).
The Zwitterion Effect: If your imidazolidinone ring contains a basic nitrogen (pKa ≈ 6–8), the molecule may exist as a zwitterion near neutral pH, resulting in net-zero charge and minimum solubility (Isoelectric Point).
The "Solvent Shift" Crash
When you pipette a dissolved DMSO stock into an aqueous buffer, the water molecules strip the DMSO solvation shell away from the drug faster than the drug can interact with the water. This creates a transient state of supersaturation , leading to rapid nucleation and precipitation.
Visualization: The Solubility Decision Matrix
Figure 1: Decision matrix distinguishing between kinetic instability (mixing issues) and thermodynamic instability (absolute solubility limits).
Module 2: Validated Protocols
Protocol A: The "pH-Shift" Method (For Thermodynamic Limits)
Use this when the compound remains cloudy regardless of mixing speed.
Principle: By driving the pH 2 units above the pKa, we maximize the ionized species fraction.
Prerequisite: Determine if your buffer can tolerate a slight pH shift.
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM).
Prepare "Shifted" Buffer:
Instead of standard PBS (pH 7.4), prepare a 50 mM Phosphate Buffer adjusted to pH 8.0 or 8.5 .
Note: Most cellular assays tolerate pH 8.0 for short durations.
The Drop-wise Addition:
Place the buffer on a magnetic stirrer (medium speed).
Add the DMSO stock sub-surface (tip submerged) slowly.
Why? Sub-surface addition prevents high local concentration at the air-liquid interface where evaporation can cause crusting.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Use this for high-value assays where DMSO toxicity is a concern or solubility is extremely low.
Principle: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic imidazolidinone ring while presenting a hydrophilic exterior to the water [1].
Component
Role
Concentration
Imidazolidinone Acid
Active Agent
1 mM (Target)
HP-β-CD
Solubilizer
20% (w/v) Stock
PBS
Buffer
Balance
Step-by-Step:
Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) clear solution. Filter sterilize (0.22 µm).
Solid Addition (Preferred): Add the solid imidazolidinone acid directly to the 20% CD solution.
Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.
Dilution: Dilute this complex into your assay media.[1] The complex prevents precipitation even upon dilution.
Module 3: Data & Limits
Solubility Thresholds in Common Systems
Solvent System
Solubility Potential
Risk Factor
Notes
100% DMSO
High (>50 mM)
Low (Storage)
Hygroscopic; keep sealed to prevent water absorption [2].
PBS (pH 7.4)
Low (<100 µM)
High (Precipitation)
Often requires <0.5% DMSO final conc.
PBS + 5% PEG400
Moderate
Medium
PEG acts as an intermediate cosolvent.
20% HP-β-CD
High (>5 mM)
Low
Best for in vivo or sensitive cell assays [3].
Module 4: Frequently Asked Questions (FAQ)
Q1: My compound precipitates immediately upon adding the DMSO stock to the media. Why?A: This is a "Kinetic Crash." You likely created a local region of high concentration where the DMSO diffused away faster than the compound could dissolve.
Fix: Vortex the media while adding the DMSO stock. Do not add the stock to a static tube.
Q2: Can I heat the solution to dissolve the precipitate?A: Only temporarily. Heating increases kinetic energy and solubility, but upon cooling to 37°C (incubation temp), the compound will likely re-precipitate (supersaturation).
Fix: If it requires heat >40°C to dissolve, you are likely above the thermodynamic solubility limit. Switch to Protocol B (Cyclodextrins).
Q3: Will the pH adjustment affect my cell viability?A: Most mammalian cells tolerate pH 7.8–8.0 for 24-48 hours. However, always run a "Vehicle Control" (Buffer at pH 8.0 without drug) to normalize for any pH-related stress.
Q4: Why not just use Ethanol instead of DMSO?A: Imidazolidinones are generally less soluble in ethanol than DMSO. Furthermore, ethanol evaporates rapidly, leading to concentration errors and "crust" formation on well plates. DMSO is preferred for its high boiling point and solvent power [2].
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting & Optimization Guide for
-Substituted Amino Acid Derivatives
Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists
Version: 2.1 (Current)
Introduction: The Stereochemical Challenge
You are likely working with 2-(2-Oxoimidazolidin-1-yl)propanoic acid , a structural analog of Hetacillin or a specific enzyme inhibitor intermediate. Structurally, this is an
-substituted alanine derivative where the amine nitrogen is part of a cyclic urea (imidazolidinone) system.
The Problem: This molecule presents a "perfect storm" for racemization during activation and coupling:
Electronic Activation: The electron-withdrawing nature of the urea carbonyl at the
-position significantly increases the acidity of the -proton compared to standard -acyl amino acids.
Steric Hindrance: The bulk of the imidazolidinone ring slows down the desired nucleophilic attack (coupling), extending the lifetime of the activated ester and increasing the window for base-catalyzed epimerization.
Mechanism: Unlike standard amino acids, the tertiary nature of the nitrogen prevents stabilizing H-bonds, often forcing the reaction through a direct enolization pathway or a pseudo-oxazolone intermediate.
This guide provides a self-validating troubleshooting system to preserve chiral integrity (
).
Module 1: Critical Mechanism Analysis
To solve the problem, you must visualize the enemy. Racemization here is not random; it is a competition between coupling rate (
) and proton abstraction rate () .
The Racemization Pathway
The primary risk for 2-(2-Oxoimidazolidin-1-yl)propanoic acid is Base-Catalyzed Enolization . When the carboxylic acid is activated (e.g., as an OBt or Oxyma ester), the
Figure 1: The kinetic competition between coupling and enolization. The goal is to maximize
while minimizing .
Module 2: Troubleshooting & Optimization (FAQs)
This section addresses specific experimental variables. Do not rely on "standard" peptide protocols (e.g., HBTU/DIEA), as they will likely fail with this sensitive substrate.
Why: Phosphonium and Uronium salts (HATU, HBTU, PyBOP) require a tertiary base (DIEA/NMM) to function. This base is the primary driver of racemization for your molecule. Carbodiimide chemistries (DIC) can proceed at neutral or slightly acidic pH, drastically reducing
-proton abstraction.
Evidence: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has been shown to suppress racemization more effectively than HOBt due to its lower ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and ability to form a highly reactive but stable active ester [1].
Why: If you use HATU or need to neutralize a salt, avoid DIEA or TEA. Collidine is a weak, sterically hindered base.[1][2] It is strong enough to drive the reaction but too bulky and weak to effectively abstract the sterically crowded
-proton of the 2-(2-Oxoimidazolidin-1-yl)propanoic acid [2].
Comparison:
DIEA (
): High Risk.
NMM (
): Moderate Risk.
Collidine (
, hindered): Lowest Risk.
Q3: How does solvent choice impact stereochemistry?
Recommendation:DCM (Dichloromethane) or THF. Avoid DMF if possible.
Why: Polar aprotic solvents like DMF stabilize charged intermediates (like the enolate anion). DCM has a lower dielectric constant, which destabilizes the charge separation required for racemization.
Trade-off: If solubility is poor in DCM, use a DCM/DMF mixture, but keep the DMF ratio as low as possible.
Q4: What is the optimal temperature strategy?
Recommendation:Pre-activation at
C.
Protocol: Mix the acid and coupling reagent at
C for 5–10 minutes before adding the amine. Keep the reaction at C for the first hour, then slowly warm to room temperature.
Mechanism: The activation energy (
) for racemization is typically higher than for coupling. Lower temperatures favor the kinetic product (coupling) over the thermodynamic equilibration (racemization).
Module 3: Optimized Experimental Protocols
Select the protocol that matches your solubility constraints.
Protocol A: The "Safe Mode" (High Solubility)
Best for reactions soluble in DCM.
Dissolution: Dissolve 1.0 equiv of 2-(2-Oxoimidazolidin-1-yl)propanoic acid and 1.1 equiv of Oxyma Pure in DCM (
M concentration).
Cooling: Cool the solution to
C in an ice bath.
Activation: Add 1.1 equiv of DIC (Diisopropylcarbodiimide). Stir for 5 minutes.
Note: A precipitate (diisopropylurea) may form; this is normal.
Coupling: Add 1.0–1.2 equiv of the amine component.
Incubation: Stir at
C for 1 hour, then allow to warm to RT overnight.
Workup: Filter off urea byproduct before standard wash.
Protocol B: The "Solubility Challenge" (DMF Required)
Use only if reagents precipitate in DCM.
Dissolution: Dissolve 1.0 equiv of acid in minimum DMF.
Base Selection: Add 2.0 equiv of Collidine (TMP). Do not use DIEA.
Coupling Agent: Add 1.0 equiv of COMU or HATU at
C.
Addition: Immediately add the amine component.
Time: Monitor by LCMS. Stop the reaction immediately upon completion (prolonged exposure to base in DMF promotes epimerization).
Module 4: Analytical Validation (Did it work?)
You cannot assume optical purity. You must verify it.
Recommended Method: Chiral HPLC
Since the molecule is an acid, direct separation or derivatization is required.
Parameter
Condition
Column
Chiralpak IA / IC (Immobilized Amylose/Cellulose) or Chiralpak ZWIX(+) (Zwitterionic)
Mobile Phase
Hexane : IPA : TFA (80 : 20 : 0.1) for normal phase columns.
Detection
UV at 210 nm (Amide/Urea absorption).
Standard
You must synthesize the intentional racemate (using DL-alanine as starting material) to identify the retention times of both enantiomers.
Decision Logic for Troubleshooting
Figure 2: Decision tree for selecting reaction conditions based on solubility and risk tolerance.
References
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][4] Chemistry – A European Journal, 15(37), 9394–9403. Link
Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Henklein, P. (2002). The 1,1-ethylidene protection system for the synthesis of peptide amides. Angewandte Chemie International Edition, 41(3), 441-445. Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Technical Support Center: Optimizing pH Stability for 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Introduction: Understanding Your Molecule Before optimizing storage, we must define the chemical vulnerabilities of 2-(2-Oxoimidazolidin-1-yl)propanoic acid . This molecule consists of two distinct functional groups that...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding Your Molecule
Before optimizing storage, we must define the chemical vulnerabilities of 2-(2-Oxoimidazolidin-1-yl)propanoic acid . This molecule consists of two distinct functional groups that dictate its stability profile:
The Imidazolidin-2-one Ring (Cyclic Urea): While generally more stable than linear ureas, this ring is susceptible to hydrolysis under extreme pH conditions (ring-opening), yielding a linear diamine/amino-acid derivative.
The Propanoic Acid Tail: This provides a carboxylic acid moiety with a pKa approximately in the range of 3.8 – 4.2 . This dictates solubility; below this pH, the molecule exists as a free acid (protonated), significantly reducing aqueous solubility.
The following guide addresses the critical balance between preventing hydrolytic degradation (chemical instability) and precipitation (physical instability).
Part 1: The Stability Sweet Spot (pH Optimization)
Q: What is the optimal pH range for storing stock solutions?
A: The optimal window is pH 6.0 – 7.5 .
The Scientific Logic:
Avoid pH < 4.0: At low pH, the carboxylic acid protonates (
). This reduces polarity and often leads to "silent precipitation," where the compound crashes out of solution but may not be immediately visible, altering your effective concentration. Furthermore, acid-catalyzed hydrolysis of the cyclic urea ring becomes a risk factor over long durations.
Avoid pH > 9.0: Cyclic ureas are sensitive to nucleophilic attack by hydroxide ions (
). High pH accelerates the hydrolysis of the amide bond within the ring, irreversibly opening it to form a linear impurity.
The Sweet Spot: At pH 6.0–7.5, the carboxylic acid is ionized (soluble salt form), and the concentration of
and is insufficient to drive rapid ring hydrolysis.
Part 2: Buffer Selection & The "Freezing Trap"
Q: I used PBS (Phosphate Buffered Saline) and my sample degraded after freezing. Why?
A: You likely encountered the "Sodium Phosphate pH Crash."
The Mechanism:
Sodium phosphate buffers are notorious for drastic pH shifts during freezing.[1] As water crystallizes into ice, the less soluble buffer component (
) precipitates out of the liquid phase first. This removes the basic component of the buffer, causing the pH of the remaining unfrozen liquid (where your compound is concentrated) to drop by up to 3.5 pH units .
A solution starting at pH 7.0 can effectively drop to pH 3.5 during the freezing process. This acidic spike can trigger:
Precipitation: The compound hits its pKa and crashes out.
Acid Hydrolysis: The concentrated acid attacks the imidazolidinone ring.
Q: Which buffer system should I use instead?
A: We recommend Histidine or HEPES for freezing, or Ammonium Acetate for LC-MS compatibility.
Use this logic flow to select the correct solvent system for your specific application.
Figure 1: Decision tree for selecting the appropriate buffer based on downstream application and storage requirements.
Workflow 2: Degradation Pathway Visualization
Understanding how the molecule fails is critical for troubleshooting.
Figure 2: Primary degradation pathways. Note that precipitation is often reversible by adjusting pH, whereas ring opening is irreversible.
Part 4: Troubleshooting Guide (FAQ)
Issue 1: "My LC-MS peak area is decreasing over time, but no new peaks are appearing."
Diagnosis: This is likely Precipitation , not degradation.
Cause: If your autosampler is set to 4°C and your buffer is slightly acidic (pH < 4.5), the cold temperature reduces the solubility of the protonated acid form, causing it to stick to the glass vial walls.
Fix:
Check the pH of your sample at the temperature of the autosampler.
Increase pH to 6.5 using Ammonium Acetate.
Switch to silanized glass vials or polypropylene inserts to reduce surface adsorption.
Issue 2: "I see a new peak with M+18 mass shift."
Diagnosis:Hydrolysis (Ring Opening).
Cause: The addition of water (+18 Da) across the amide bond indicates the imidazolidinone ring has opened. This is common if samples were stored in basic conditions or subjected to repeated freeze-thaw cycles in phosphate buffer.
Fix:
Discard the stock.
Prepare fresh stock in Histidine buffer (pH 6.0) .
Store at -80°C and aliquot to avoid freeze-thaw cycles.
Part 5: Recommended Storage Protocol
Objective: Maximize shelf-life of 10 mM Stock Solution.
Weighing: Weigh the solid 2-(2-Oxoimidazolidin-1-yl)propanoic acid rapidly; the powder can be hygroscopic.
Dissolution:
Dissolve in 100% DMSO first if high concentration (>50 mM) is needed.
For aqueous stocks, dissolve in 20 mM Histidine-HCl buffer (pH 6.0) .
Filtration: Filter sterilize using a 0.22 µm PVDF membrane (Nylon can sometimes bind acidic compounds).
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw damage.
Freezing: Flash freeze in liquid nitrogen if possible, then store at -80°C .
Warning: Do not store at -20°C in a "frost-free" freezer (the temperature cycling promotes crystal growth and pH shifts).
References
Gomez, G., et al. (2001). "Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation." Journal of Pharmaceutical Sciences. (Describes the mechanism of sodium phosphate pH crash during freezing).
Pace, C. N., et al. (2004). "Protein stability using histidine-containing buffers." Analytical Biochemistry. (Validates Histidine as a stable buffer for freeze-thaw cycling).
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General mechanism of cyclic urea/amide hydrolysis).
Bhattacharyya, L., et al. (2018). "Acidity of carboxylic acids in aqueous solution." Journal of Chemical & Engineering Data. (Reference for carboxylic acid pKa and solubility behavior).
(Note: While specific degradation data for CAS 127-17-3 analogs is proprietary, the mechanisms cited above are foundational chemical principles for imidazolidinone and carboxylic acid derivatives.)
Removing by-products from the synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid
Technical Support Center: Synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(2-Ox...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid?
A1: The synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid, a cyclic urea derivative, can be susceptible to the formation of several by-products depending on the specific synthetic route employed. Common impurities may include unreacted starting materials, oligomeric species, and products from side reactions. For instance, in syntheses involving the reaction of diamines with carbonyl sources, incomplete cyclization can lead to linear urea derivatives.[1] Additionally, if the reaction conditions are not carefully controlled, side reactions such as decarboxylation or the formation of isomeric impurities can occur. In syntheses starting from amino acids, racemization can be a potential issue if the reaction conditions are not optimized.
Q2: How can I detect the presence of these by-products in my crude product?
A2: A combination of analytical techniques is recommended for the comprehensive detection and quantification of by-products.
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating the desired product from impurities. A reverse-phase HPLC method can be developed to resolve compounds with different polarities.[2][3]
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of by-products by their mass-to-charge ratio, providing valuable structural information.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and any significant impurities. The presence of unexpected signals can indicate the formation of by-products.
Q3: What causes the formation of oligomeric by-products?
A3: Oligomerization can occur when the intermolecular reaction between starting materials or intermediates competes with the desired intramolecular cyclization. This is often favored by high concentrations of reactants, elevated temperatures, or the use of certain catalysts that can promote intermolecular coupling. Careful control of reaction parameters, such as slow addition of reagents and maintaining optimal temperature, can help minimize the formation of these higher molecular weight species.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
The final isolated yield of 2-(2-Oxoimidazolidin-1-yl)propanoic acid is significantly lower than expected.
Analysis of the crude product by HPLC or TLC shows a complex mixture of compounds.
Possible Causes and Solutions:
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure all starting materials have been consumed before work-up.
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting the formation of degradation products or by-products. Optimize the temperature based on literature procedures or systematic experimentation.
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of one reactant may lead to the formation of side products.
Inefficient Cyclization: The ring-closing step to form the imidazolidinone ring can be challenging. The choice of solvent and base (if applicable) is critical. Consider screening different solvents and bases to improve the efficiency of the cyclization.
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
NMR or LC-MS analysis of the purified product shows peaks corresponding to the starting materials.
Possible Causes and Solutions:
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Extend the reaction time and monitor for the disappearance of starting materials.
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized areas of high or low reactant concentration, resulting in an incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.
Deactivation of Catalyst: If a catalyst is used, it may have become deactivated. Consider using a fresh batch of catalyst or increasing the catalyst loading.
Issue 3: Difficulty in Removing a Persistent Impurity
Symptoms:
A specific by-product co-elutes with the desired product during chromatography or co-crystallizes during recrystallization.
Possible Causes and Solutions:
Similar Physicochemical Properties: The impurity may have a very similar polarity, solubility, and molecular weight to the desired product, making separation challenging.
Formation of a Stable Adduct: The impurity might be forming a stable complex or adduct with the product.
Advanced Purification Strategies:
Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple interaction modes (e.g., ion-exchange and hydrophobic), which can provide unique selectivity for separating closely related compounds.[5]
Preparative HPLC: If the impurity is present in a small amount, preparative HPLC can be an effective, albeit more resource-intensive, method for achieving high purity.
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound with different properties that can be more easily separated. This should be approached with caution to avoid reacting the desired product.
Experimental Protocols
Protocol 1: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[6]
Step-by-Step Methodology:
Solvent Selection: The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be highly soluble or insoluble at all temperatures. A two-solvent system can also be effective.[7]
Dissolution: Dissolve the crude 2-(2-Oxoimidazolidin-1-yl)propanoic acid in the minimum amount of the hot solvent.[8]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Suggested Solvent Systems for Recrystallization
Solvent System
Rationale
Water
A green and non-toxic solvent; however, the product may require extended drying time.[8]
Ethanol/Water
A common mixed-solvent system that can be fine-tuned to achieve optimal solubility differences.[8]
Ethyl Acetate/Hexane
Suitable for compounds with intermediate polarity.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification method that utilizes a stationary phase (typically silica gel) and a mobile phase to separate compounds based on their differential adsorption.[9]
Step-by-Step Methodology:
Stationary Phase Preparation: Pack a glass column with an appropriate amount of silica gel as a slurry in the initial mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution). Collect fractions and monitor their composition by TLC or HPLC.
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagram 1: Workflow for By-product Removal
Caption: A general workflow for the purification and analysis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid.
Technical Support Center: Overcoming Steric Hindrance in 2-(2-Oxoimidazolidin-1-yl)propanoic Acid Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids, specifically focusing on the coupling of 2-(2-Oxoimidazolidin-1-yl)propanoic acid. The inherent bulkiness of this and similar residues can significantly impede amide bond formation, leading to low yields and incomplete reactions.[1][2] This resource provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(2-Oxoimidazolidin-1-yl)propanoic acid considered a "difficult" amino acid to couple?
The primary challenge lies in the steric hindrance presented by the bulky 2-oxoimidazolidin-1-yl group attached to the alpha-carbon of the propanoic acid. This structure physically obstructs the approach of the incoming amine nucleophile to the activated carboxyl group, slowing down the rate of amide bond formation.[1] Standard coupling protocols, often optimized for less hindered amino acids, may prove insufficient to drive the reaction to completion.[1][2]
Q2: My standard DIC/HOBt coupling protocol is failing. What is the first troubleshooting step I should take?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for sterically demanding couplings.[1][2] The first and most critical step is to switch to a more powerful in-situ activating reagent.[1]
Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective.[1] They react with the carboxylic acid to form highly reactive O-acylisourea intermediates, which are then converted to active esters (e.g., OAt or OBt esters) that can overcome the steric barrier.[3][4] HATU is often considered one of the most efficient reagents in this class due to the anchimeric assistance provided by the pyridine nitrogen in the resulting HOAt ester.[4]
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.[1] They generally give cleaner reactions than uronium salts and do not pose the risk of guanidinylation of the N-terminal amino group, a potential side reaction with uronium reagents.
Q3: I've switched to HATU, but my yields are still low. What other parameters can I optimize?
Even with a potent coupling reagent, other factors can significantly impact the success of the reaction. Consider the following adjustments:
Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Extending the coupling time, for instance, from 1-2 hours to overnight, can be beneficial.[1] Gentle heating can also help overcome the activation energy, but this should be done cautiously to minimize the risk of racemization.[1][5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to accelerate difficult couplings.[1]
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling.[1][6] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be effective.[1]
Double Coupling: For highly hindered residues, a single coupling step may not be enough to achieve a quantitative yield.[7] A "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid and reagents, is a widely used and effective strategy to drive the reaction to completion.[1][7]
Q4: What are the signs of peptide aggregation, and how can I address it?
Peptide aggregation occurs when growing peptide chains interact with each other, forming secondary structures that can block reactive sites.[1][7] This is particularly common with hydrophobic residues.[1]
The resin may become sticky and clump together.[7]
Slow or incomplete coupling and deprotection reactions, as confirmed by monitoring tests like the Kaiser test.[7]
Solutions:
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help break up aggregates.[1]
Structure-Breaking Elements: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures.[1]
Troubleshooting Guide: A Systematic Approach
When faced with a failed or low-yield coupling of 2-(2-Oxoimidazolidin-1-yl)propanoic acid, a systematic approach to troubleshooting is essential. The following workflow will guide you through the process of identifying and resolving the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Summary: Coupling Reagent Effectiveness
The choice of coupling reagent is paramount for overcoming steric hindrance. The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings.
Coupling Reagent
Active Ester Formed
Relative Reactivity
Notes
DCC/DIC + HOBt
OBt ester
Low to Moderate
Often insufficient for highly hindered residues.[1]
HBTU/PyBOP
OBt ester
Moderate
Better than carbodiimides, but can be less effective than OAt-forming reagents.
HCTU
O-6-ClBt ester
High
More reactive than HBTU due to the electron-withdrawing chlorine atom.
HATU/PyAOP
OAt ester
Very High
Generally the most effective for sterically demanding couplings due to the high reactivity of the OAt ester.
COMU
Oxyma ester
High to Very High
A safer alternative to HOBt/HOAt-based reagents with comparable or superior reactivity.[8]
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended as a first-line approach for coupling 2-(2-Oxoimidazolidin-1-yl)propanoic acid.
First Coupling:
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
In a separate vessel, pre-activate the Fmoc-2-(2-Oxoimidazolidin-1-yl)propanoic acid (4 equivalents relative to resin loading).
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[9]
Allow the pre-activation to proceed for 1-5 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 45-60 minutes.
Wash the resin with DMF.
Second Coupling:
Repeat steps 2 through 6 with a fresh solution of activated amino acid.
After the second coupling, wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is an advanced strategy for cases where even potent uronium/phosphonium reagents fail. Acyl fluorides are highly reactive and can overcome significant steric barriers.[1]
Acyl Fluoride Formation:
Dissolve the protected 2-(2-Oxoimidazolidin-1-yl)propanoic acid (1 equivalent) in an anhydrous solvent like DCM.
Add a fluorinating agent (e.g., TFFH) and a suitable base.
Stir the reaction at room temperature until the formation of the acyl fluoride is complete (monitor by IR or NMR if possible).
Coupling Reaction:
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
Allow the reaction to proceed until completion, monitoring with a Kaiser test.
Reaction Mechanism: Activation with HATU
The enhanced reactivity of HATU stems from its ability to form a highly reactive OAt ester.
Technical Support Center: Troubleshooting Baseline Noise in UV Detection of Imidazolidinones
Welcome to the technical support center for troubleshooting baseline noise in the UV detection of imidazolidinones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting baseline noise in the UV detection of imidazolidinones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during HPLC analysis. By understanding the root causes of baseline instability, you can ensure the accuracy and reliability of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What is considered "excessive" baseline noise in HPLC-UV analysis?
A1: While there's no single value, a good signal-to-noise ratio (S/N) is crucial for accurate detection and quantification. Generally, a S/N ratio of 3:1 is considered the limit of detection (LOD), and a ratio of 10:1 is recommended for the limit of quantitation (LOQ).[1] If your baseline noise is significant enough to interfere with the integration of your peaks of interest or to obscure low-level analytes, it should be addressed.
Q2: My baseline is showing regular, periodic spikes. What's the likely cause?
A2: Regular, cyclical noise often points to a problem with the pump or other mechanical components of the HPLC system.[2][3] This can be caused by air bubbles in the pump head, worn pump seals, or faulty check valves.[4][5][6] If the frequency of the noise correlates with the pump stroke, it's a strong indicator that the pump is the source of the issue.[2]
Q3: I'm observing a drifting baseline. What could be causing this?
A3: Baseline drift can have several causes, including:
Temperature Fluctuations: Inconsistent temperature in the column or detector cell is a common culprit.[2][7] Ensure your column oven and detector are at a stable temperature.
Mobile Phase Issues: A contaminated or improperly prepared mobile phase can lead to drift.[8][9][10] This is especially true for gradient elution where the composition of the mobile phase changes over time.
Column Bleed: An aging or contaminated column can "bleed" stationary phase, causing a rising baseline.[9]
Detector Lamp Aging: An older detector lamp can lose intensity, resulting in a drifting baseline.[9][11]
In-Depth Troubleshooting Guides
Issue 1: High-Frequency, Irregular Baseline Noise
Symptoms: The baseline appears "fuzzy" or shows random, sharp spikes that are not periodic.
Causality: This type of noise is often linked to issues within the mobile phase, the detector, or the overall system cleanliness.
Troubleshooting Steps:
Mobile Phase Integrity:
Solvent Quality: Always use HPLC-grade solvents and high-purity salts and additives.[8][12] Lower-grade solvents can contain impurities that absorb UV light and contribute to noise.
Fresh Preparation: Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth.[8][9][13]
Degassing: Inadequate degassing is a primary source of baseline noise.[5][9] Dissolved gases can form bubbles in the detector flow cell, causing spikes.[11][14] Utilize an in-line degasser or other methods like helium sparging or vacuum filtration.[9][15][16]
Proper Mixing: Ensure mobile phase components are thoroughly mixed. Inadequate mixing can lead to refractive index changes that manifest as baseline noise.[5] When preparing mixtures, measure components separately before combining to account for volume contraction.[17][18]
Detector and Flow Cell:
Flow Cell Contamination: The detector flow cell can become contaminated with sample components or precipitated buffer salts.[4] This can be flushed with a strong solvent like methanol or, if necessary, a more aggressive cleaning solution like 1N nitric acid (for stainless steel systems).[8]
Air Bubbles in Flow Cell: Air trapped in the flow cell will cause significant noise.[9] Purge the system at a high flow rate to dislodge any bubbles. Applying a small amount of backpressure to the detector outlet can also help prevent bubble formation.[14][19]
Detector Lamp: An aging deuterium lamp can become unstable and produce noise.[11] Check the lamp's energy output and replace it if it's below the manufacturer's recommendation.
System Contamination:
Column Contamination: A dirty column can leach contaminants into the mobile phase, causing baseline noise.[4] If you suspect the column, replace it with a union and observe the baseline. If the noise disappears, the column is the likely culprit.
General System Cleanliness: Ensure all tubing, fittings, and reservoirs are clean. Contamination can be introduced from various sources, including sample carryover.[9]
Symptoms: The baseline shows a regular, wave-like pattern that is consistent in its frequency.
Causality: This type of noise is almost always related to the HPLC pump and its ability to deliver a constant, pulse-free flow of the mobile phase.
Troubleshooting Steps:
Pump Performance:
Pump Seals: Worn or damaged pump seals can cause leaks and pressure fluctuations, leading to a pulsating baseline.[4][5] These are consumable parts and should be replaced as part of a regular maintenance schedule.
Check Valves: Faulty check valves are a common cause of pressure instability.[4][5] They can become stuck or dirty, leading to an inconsistent flow. They can often be cleaned by sonication or may need to be replaced.
Air in the Pump: Air trapped in the pump head will cause significant pulsations.[5] Purge the pump thoroughly to remove any air bubbles.
Mobile Phase Mixing (for Gradient Systems):
Mixer Performance: In gradient systems, inadequate mixing of the mobile phase components can result in a pulsating baseline.[5] Ensure the mixer is functioning correctly and is of an appropriate volume for your flow rate.
Issue 3: Baseline Drift
Symptoms: The baseline shows a steady, gradual increase or decrease over the course of a run.
Causality: Baseline drift is often related to changes in temperature, mobile phase composition, or column equilibration.
Troubleshooting Steps:
Temperature Stability:
Column and Detector Temperature: Ensure both the column and detector are at a stable and consistent temperature.[7] Fluctuations in ambient temperature can affect the refractive index of the mobile phase, leading to drift.[20][21] Using a column oven is highly recommended for reproducible chromatography.[22][23]
Mobile Phase and Column Equilibration:
Column Equilibration: Insufficient column equilibration, especially after changing the mobile phase, is a frequent cause of drift.[8] Allow the column to equilibrate with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved.[24][25]
Mobile Phase Composition: For gradient elution, ensure that the UV absorbance of both mobile phases is as closely matched as possible at the detection wavelength.[19]
Contamination: Strongly retained compounds from previous injections can slowly elute from the column, appearing as a rising baseline.[8][10] It's good practice to flush the column with a strong solvent between analyses.
Experimental Protocols
Protocol 1: HPLC System Flush
This protocol is designed to remove contaminants from the HPLC system.
Remove the column and replace it with a union.
Place all solvent lines in a beaker of fresh, HPLC-grade water.
Purge the pump to remove any air and previous solvents.
Flush the system with water at a flow rate of 1-2 mL/min for 30 minutes.
Replace the water with isopropanol and flush for another 30 minutes.
Finally, flush the system with the initial mobile phase until the baseline is stable.
Protocol 2: Mobile Phase Degassing (Vacuum Filtration)
This is a common and effective method for removing dissolved gases from the mobile phase.
Assemble a vacuum filtration apparatus with a 0.45 µm or 0.22 µm membrane filter (choose a filter material compatible with your solvents).[12][17]
Pour the prepared mobile phase into the filter funnel.
Apply a vacuum to the filtration flask.
Allow the mobile phase to filter through while under vacuum. The vacuum will help to pull dissolved gases out of the solution.
Once filtered, the mobile phase is ready for use.
Data Presentation
Symptom
Potential Causes
Primary Troubleshooting Steps
High-Frequency, Irregular Noise
Mobile phase contamination, air bubbles in detector, dirty flow cell, aging detector lamp
Use fresh, high-purity solvents; Degas mobile phase; Flush flow cell; Check lamp energy
Low-Frequency, Rhythmic Pulsations
Worn pump seals, faulty check valves, air in pump
Replace pump seals; Clean or replace check valves; Purge pump
Baseline Drift
Temperature instability, insufficient column equilibration, mobile phase mismatch
Use a column oven; Equilibrate column thoroughly; Match mobile phase absorbance
Visualization
Caption: Troubleshooting workflow for baseline noise.
Technical Support Center: Strategies for Separating Enantiomers of 2-(2-Oxoimidazolidin-1-yl)propanoic acid
Welcome to the technical support center for the chiral resolution of 2-(2-Oxoimidazolidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral resolution of 2-(2-Oxoimidazolidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and FAQs for the most common enantioseparation techniques. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to provide self-validating protocols.
Chiral HPLC is a direct and powerful method for both analytical and preparative-scale separation of enantiomers.[1] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1] For a polar, acidic molecule like 2-(2-Oxoimidazolidin-1-yl)propanoic acid, polysaccharide-based or macrocyclic glycopeptide CSPs are excellent starting points.[1][2]
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust HPLC method for the baseline separation of the enantiomers of 2-(2-Oxoimidazolidin-1-yl)propanoic acid.
Begin screening with polysaccharide-based columns such as CHIRALPAK® AD-H or CHIRALCEL® OD-H, as they show broad enantioselectivity for a wide range of compounds, including carboxylic acids.
Simultaneously screen on a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® V or T, which can offer different selectivity.
Mobile Phase Screening:
Normal Phase:
Start with a mobile phase of n-hexane/IPA (90:10, v/v) with 0.1% TFA.[1]
If no separation is observed, vary the alcohol modifier (e.g., n-hexane/EtOH) and its percentage (e.g., 80:20, 70:30).
Polar Organic Mode:
Use 100% MeOH or ACN with 0.1% acidic modifier. This mode is often suitable for polar compounds.
Reversed-Phase:
A mobile phase of ACN/water or MeOH/water with 0.1% formic acid can be attempted, especially with columns designed for aqueous conditions.
Optimization:
Once partial separation is achieved, optimize the mobile phase composition by making small adjustments to the solvent ratio.
Adjust the concentration of the acidic modifier (0.05% - 0.2%) to improve peak shape.
Optimize the column temperature. Lower temperatures often increase chiral selectivity.[3]
Vary the flow rate. Lower flow rates can sometimes improve resolution.
Data Presentation: Initial Screening Conditions
Column Type
Mobile Phase
Modifier
Flow Rate (mL/min)
Temperature (°C)
Polysaccharide (e.g., CHIRALPAK® AD-H)
n-Hexane:IPA (90:10)
0.1% TFA
1.0
25
Polysaccharide (e.g., CHIRALCEL® OD-H)
n-Hexane:EtOH (85:15)
0.1% TFA
1.0
25
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)
MeOH
0.1% Formic Acid
0.8
30
Troubleshooting Guide & FAQs: Chiral HPLC
Q1: I am not seeing any separation of the enantiomers on a polysaccharide column.
A1:
Change the Alcohol Modifier: The nature of the alcohol in the mobile phase significantly impacts selectivity. If you are using isopropanol, switch to ethanol or vice-versa.
Vary the Mobile Phase Composition: A systematic change in the percentage of the polar modifier (alcohol) can reveal a separation window.
Switch to a Different CSP: If polysaccharide columns fail, a different type of CSP, such as a macrocyclic glycopeptide or a Pirkle-type column, may provide the necessary interactions for separation.[4]
Consider Derivatization: Although a direct approach is preferred, derivatizing the carboxylic acid to an amide or ester with a chiral reagent can allow separation on a standard achiral column.[1]
Q2: My peaks are broad and tailing.
A2:
Optimize the Acidic Modifier: For acidic compounds like this, an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxyl group and reduce interactions with the silica support, thereby improving peak shape.[1] Experiment with the type (TFA, formic acid, acetic acid) and concentration (0.05-0.2%) of the modifier.
Check for Column Contamination: Adsorbed impurities can lead to poor peak shape. Flush the column with a strong solvent as recommended by the manufacturer.
Sample Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
Q3: The retention time of my peaks is drifting.
A3:
Inadequate Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times. Ensure at least 20-30 column volumes of the mobile phase have passed through the column before starting your analysis.
Mobile Phase Instability: In normal phase, the presence of trace amounts of water can significantly alter retention times. Use high-purity, dry solvents.
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention.[3]
Visualization: Chiral HPLC Workflow
Caption: A logical workflow for chiral HPLC method development.
Diastereomeric Crystallization
This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]
Objective: To separate the enantiomers of 2-(2-Oxoimidazolidin-1-yl)propanoic acid by forming diastereomeric salts with a chiral amine.
Materials:
Racemic 2-(2-Oxoimidazolidin-1-yl)propanoic acid
Enantiomerically pure chiral bases (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, quinine)
Solvents for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate)
HCl (1M solution)
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Step-by-Step Protocol:
Resolving Agent and Solvent Screening:
In separate test tubes, dissolve a small amount of the racemic acid in different solvents.
Add a solution of a chiral base (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.
Observe for the formation of a precipitate. The ideal solvent will be one in which one diastereomeric salt is significantly less soluble than the other.
Salt Formation and Crystallization:
Dissolve 1 equivalent of the racemic acid in the chosen solvent (e.g., hot ethanol).
In a separate flask, dissolve 0.5-1.0 equivalents of the chiral base in the same solvent.
Slowly add the base solution to the acid solution.
Allow the mixture to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization.
Isolation and Purification:
Collect the crystals by filtration and wash with a small amount of cold solvent.
Recrystallize the salt from the same or a different solvent system to improve diastereomeric purity.
Liberation of the Enantiomer:
Dissolve the purified diastereomeric salt in water.
Acidify the solution with 1M HCl to pH 1-2 to protonate the carboxylic acid and break the salt.
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
Dry the organic layer, filter, and remove the solvent under reduced pressure.
Analysis:
Determine the enantiomeric excess (ee) of the recovered acid using the developed chiral HPLC method.
Q1: No crystals are forming, or an oil is precipitating.
A1:
Solvent Choice is Critical: The solvent plays a crucial role in crystallization. If one solvent doesn't work, screen a variety of others with different polarities. Sometimes a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) is required.
Concentration Issues: The solution may be too dilute. Try to concentrate the solution carefully. Conversely, if an oil forms, the solution might be too concentrated or cooling too rapidly.
Try a Different Resolving Agent: Not all chiral bases will form crystalline salts with a given acid. Screen other commercially available and cost-effective resolving agents like brucine, quinine, or other chiral amines.[5][7]
Q2: The enantiomeric excess (ee) of the resolved acid is low.
A2:
Incomplete Separation of Diastereomers: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent. Multiple recrystallizations of the salt may be necessary to enhance the diastereomeric purity.
Kinetically vs. Thermodynamically Controlled Crystallization: Rapid crystallization may trap impurities. Allow for slow cooling to favor the formation of the more stable, less soluble diastereomeric salt crystal lattice.[8]
Racemization: While less likely for this specific compound under these conditions, ensure that the conditions for salt breaking (e.g., excessive heat or extreme pH for prolonged periods) are not causing racemization.
Q3: How do I recover the other enantiomer?
A3: The other enantiomer remains in the mother liquor from the crystallization. You can attempt to isolate it by evaporating the solvent and then liberating the acid from the more soluble diastereomeric salt. Alternatively, you can use the opposite enantiomer of the resolving agent (e.g., (S)-(-)-α-phenylethylamine) to preferentially crystallize the other enantiomer from the racemic mixture.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[9] For a carboxylic acid, this typically involves the esterification of the acid or the hydrolysis of its corresponding ester. Lipases are commonly used enzymes for this purpose.[10]
Objective: To resolve the enantiomers of 2-(2-Oxoimidazolidin-1-yl)propanoic acid via lipase-catalyzed esterification.
Materials:
Racemic 2-(2-Oxoimidazolidin-1-yl)propanoic acid
Alcohol (e.g., 1-butanol, 2-propanol)
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)
Organic solvent (e.g., toluene, hexane)
Molecular sieves (to remove water)
Sodium bicarbonate solution
HCl (1M solution)
Step-by-Step Protocol:
Enzyme and Reaction Condition Screening:
Screen several commercially available lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase) to find one with good activity and selectivity.
Test different alcohols and organic solvents to optimize the reaction.
Esterification Reaction:
To a solution of the racemic acid in an organic solvent (e.g., toluene), add an alcohol (e.g., 1-butanol) and immobilized lipase (e.g., 10-20% by weight of the acid).
Add activated molecular sieves to remove the water produced during the reaction, which drives the equilibrium towards ester formation.
Stir the mixture at a controlled temperature (e.g., 40-50°C).
Monitoring the Reaction:
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.
The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining acid and the formed ester.
Work-up and Separation:
Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
Extract the reaction mixture with an aqueous sodium bicarbonate solution. The unreacted acid will move to the aqueous phase as its sodium salt. The ester will remain in the organic phase.
Separate the organic and aqueous layers.
Wash the organic layer, dry it, and evaporate the solvent to obtain the enantiomerically enriched ester.
Acidify the aqueous layer with 1M HCl and extract with an organic solvent to recover the enantiomerically enriched unreacted acid.
Hydrolysis of the Ester (if the ester's enantiomer is desired as an acid):
The enriched ester can be hydrolyzed back to the carboxylic acid using standard acidic or basic hydrolysis conditions.
Q1: The enzyme is not showing any activity or the reaction is very slow.
A1:
Enzyme Compatibility: Not all lipases will work for every substrate. It is essential to screen a variety of enzymes.
Solvent Effects: The choice of organic solvent can dramatically affect enzyme activity and stability. Try different non-polar solvents.
Water Content: While water is a product of esterification and should be removed, a very small amount of water is often necessary for enzyme activity. Ensure the enzyme is not completely dehydrated.
Temperature: Enzyme activity is temperature-dependent. Optimize the reaction temperature; too high a temperature can lead to denaturation.
Q2: The reaction proceeds to completion (100% conversion) with no resolution.
A2:
Low Enantioselectivity (E-value): The chosen enzyme may not be selective for this substrate. A different enzyme is needed.
Reaction Conditions: Sometimes, changing the alcohol used for esterification can improve selectivity. A bulkier alcohol might enhance the enzyme's ability to discriminate between the enantiomers.
Q3: I have successfully resolved the mixture, but how do I determine the absolute configuration of the separated enantiomers?
A3:
Kazlauskas' Rule: For many lipases and secondary alcohols (or acids with a stereocenter at the alpha position), there are empirical rules like Kazlauskas' rule that can help predict which enantiomer will react faster. However, these are not foolproof.
X-ray Crystallography: The most definitive way is to form a crystalline derivative (e.g., a salt with a known chiral amine) and determine its structure by X-ray crystallography.
Comparison to a Standard: If an enantiomerically pure standard is available, its retention time in chiral HPLC or its optical rotation can be compared to the resolved products.
Preventing thermal degradation of 2-(2-Oxoimidazolidin-1-yl)propanoic acid during drying
The following Technical Support Guide is designed for researchers and process chemists working with 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4).[1] This guide synthesizes chemical stability principles wi...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4).[1] This guide synthesizes chemical stability principles with practical drying protocols to prevent thermal degradation.[1]
To prevent degradation, you must understand the molecular failure points.[1] 2-(2-Oxoimidazolidin-1-yl)propanoic acid contains a cyclic urea (imidazolidinone) core and a carboxylic acid tail.[1] While generally stable at room temperature, this molecule exhibits three primary degradation mechanisms under thermal stress:[1]
Hydrolytic Ring Opening (Moisture + Heat):
The cyclic urea moiety is susceptible to hydrolysis, especially in the presence of residual water and elevated temperatures (>60°C). This reverts the molecule to its linear precursor (N-(2-aminoethyl)alanine derivative) and releases CO₂, leading to loss of assay and potential pressure buildup.[1]
Oxidative Discoloration (Air + Heat):
The nitrogen centers in the imidazolidinone ring are prone to oxidation, resulting in "yellowing" or "browning" (Maillard-type reactions) even before significant chemical decomposition is observed via HPLC.[1]
Intermolecular Condensation (High Concentration + Heat):
As the solvent evaporates, the free carboxylic acid of one molecule can react with the urea nitrogen of another (if the ring is strained or opens), leading to oligomerization.
Troubleshooting Guide (FAQ Format)
Q1: My product turns yellow/brown during vacuum drying. Is it still usable?
Diagnosis: This is likely oxidative surface degradation .[1]
Root Cause: Exposure to trace oxygen at elevated temperatures (>40°C) or prolonged drying times.[1]
Solution:
Immediate Action: Check HPLC purity. If purity is >98%, the discoloration may be superficial.[1] A simple recrystallization (e.g., Ethanol/Water) can often remove the color bodies.
Prevention: Purge the vacuum oven with dry Nitrogen (
) before applying vacuum. Maintain an inert atmosphere throughout the breaking of the vacuum.[1]
Q2: I see a "melt" or "gum" instead of a powder.
Diagnosis:Plasticization by Residual Solvent or Eutectic Melting .[1]
Root Cause: The compound may have a lower melting point when solvated (solvent suppression). Heating a wet cake too fast causes it to melt in its own crystal water/solvent before it dries.[1]
Solution:
Protocol Shift: Use a step-wise drying ramp .[1] Start at 25°C under full vacuum for 4 hours to remove bulk solvent before ramping to 40-50°C.
Q3: Can I use a standard hot-air oven?
Verdict:ABSOLUTELY NOT.Reasoning: Hot air provides both the thermal energy for degradation and the oxygen required for discoloration. Always use Vacuum Drying or Lyophilization .[1]
Optimized Drying Protocol
This protocol is designed to minimize thermal stress while ensuring efficient solvent removal.[1]
Time: 12–24 hours (Monitor weight loss until constant).
Cool Down: Cool to <25°C under vacuum before venting with Nitrogen.
Method B: Lyophilization (Freeze Drying)
Best for: Aqueous solutions or highly sensitive batches.[1]
Freezing: Flash freeze the solution to <-40°C.
Primary Drying:
Shelf Temp: -10°C
Chamber Pressure: 0.1 mbar
Secondary Drying:
Shelf Temp: +20°C
Chamber Pressure: 0.05 mbar
Note: This method ensures the product never sees temperatures capable of ring-opening hydrolysis.[1]
Visualizing the Stability Workflow
The following diagram illustrates the decision logic for selecting the correct drying parameters based on your solvent system.
Caption: Decision matrix for drying 2-(2-Oxoimidazolidin-1-yl)propanoic acid based on solvent composition.
Summary of Critical Parameters
Parameter
Safe Range
Danger Zone
Consequence of Failure
Temperature
20°C – 45°C
> 60°C
Decarboxylation / Ring Opening
Vacuum
< 10 mbar
> 100 mbar (at T>40°C)
Slow drying Hydrolysis
Atmosphere
Nitrogen ()
Air / Oxygen
Oxidative Yellowing
Time
12 – 24 Hours
> 48 Hours
Thermal fatigue of crystal lattice
References
Imidazolidinone Stability
Structure & Reactivity: Imidazolidinones are generally stable but sensitive to hydrolytic cleavage under acidic/basic conditions at high temperatures.[1]
Source: PubChem. 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester (Analogous Structure Data).[1][2] National Library of Medicine.[1] Link
Drying of Pharmaceutical Intermediates
Methodology: "Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals."[1] Pharmaceutics, 2018.[1] (General principles of lyophilization vs. vacuum drying for sensitive amides). Link
Thermal Analysis of Imidazolidine Derivatives
Thermal Data: "Thermal Stability of 1,3-disubstituted imidazolium tetrachloroferrates." (Provides baseline thermal degradation data for imidazolidine rings, typically stable <150°C when dry, but sensitive when wet). Link
Compound Identification
CAS Verification: 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS 1218387-56-4).[1] ChemScene Product Data. Link
A Researcher's Guide to Establishing an In-House Reference Standard for 2-(2-Oxoimidazolidin-1-yl)propanoic acid
For researchers and drug development professionals, the accuracy and reproducibility of analytical data are paramount. This hinges on the availability of high-purity, well-characterized reference standards.
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accuracy and reproducibility of analytical data are paramount. This hinges on the availability of high-purity, well-characterized reference standards. While certified reference standards (CRMs) from accredited bodies are the gold standard, they are not always commercially available for novel or less common compounds. This guide addresses such a scenario for 2-(2-Oxoimidazolidin-1-yl)propanoic acid, a molecule of interest in various research contexts.
Currently, a direct search for a certified reference standard for 2-(2-Oxoimidazolidin-1-yl)propanoic acid reveals limited options. However, a chemical-grade version is available from suppliers like Sigma-Aldrich (CAS Number: 1218387-56-4)[1]. This presents a common challenge for scientists: how to proceed with quantitative analysis when a certified standard is not readily obtainable. The solution lies in the rigorous in-house qualification of the available chemical-grade material to establish it as a well-characterized laboratory reference standard.
This guide provides a comprehensive framework for this qualification process. We will objectively compare the in-house qualification workflow with the use of commercially available certified reference standards for analogous compounds and provide detailed experimental protocols to support this endeavor.
The Critical Role of Reference Standards
In pharmaceutical development and other regulated industries, reference standards are crucial for:
Identity Confirmation: Ensuring the correct chemical entity is being studied.
Purity Assessment: Quantifying the amount of the main component and identifying impurities.
Assay Calibration: Establishing a benchmark for quantifying the compound in various matrices.
Method Validation: Demonstrating the accuracy, precision, and linearity of analytical methods.
Comparison: In-House Qualification vs. Certified Reference Standards
The decision to qualify an in-house reference standard should be based on a clear understanding of the advantages and limitations compared to using a commercially certified standard.
Feature
Certified Reference Standard (CRM)
In-House Qualified Reference Standard
Traceability & Certification
Comes with a certificate of analysis from an accredited body (e.g., ISO 17034), providing metrological traceability.
Characterization data is generated internally. Traceability is established through calibrated instrumentation and validated methods.
Purity & Uncertainty
Purity is assigned with a stated uncertainty value.
Purity is determined through a series of orthogonal analytical techniques. Uncertainty needs to be calculated based on the combined results.
Regulatory Acceptance
Generally accepted by regulatory authorities without further justification.
Requires comprehensive documentation of the qualification process for regulatory submission.
Availability
May not be available for all compounds, especially novel or niche molecules.
Can be established for any compound for which a high-purity source can be obtained.
Cost & Time
Higher initial cost per unit.
Lower initial purchase cost, but significant investment in time and resources for characterization.
Workflow for In-House Qualification of 2-(2-Oxoimidazolidin-1-yl)propanoic acid
The following workflow outlines a robust process for qualifying a commercially available lot of 2-(2-Oxoimidazolidin-1-yl)propanoic acid as an in-house reference standard. This process is designed to be a self-validating system, employing orthogonal analytical techniques to ensure a comprehensive characterization.
Caption: Workflow for the in-house qualification of a reference standard.
Experimental Protocols
Below are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Structural Elucidation by NMR and Mass Spectrometry
Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural information and proton/carbon environments. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
Protocol:
¹H and ¹³C NMR Spectroscopy:
Dissolve 5-10 mg of 2-(2-Oxoimidazolidin-1-yl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in proton and carbon assignments.
Compare the observed spectra with the expected structure to confirm identity.
High-Resolution Mass Spectrometry (HRMS):
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
Infuse the solution into an ESI-QTOF or Orbitrap mass spectrometer.
Acquire the mass spectrum in both positive and negative ion modes.
Compare the measured accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical exact mass of C₆H₁₀N₂O₃ (158.0691)[1]. The mass error should be less than 5 ppm.
Purity Determination by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying organic impurities. Developing a stability-indicating method is crucial.
Protocol:
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm (or a wavelength determined by a UV scan).
Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Analysis:
Inject the sample and record the chromatogram.
Calculate the area percent of the main peak relative to the total area of all peaks to estimate purity. This is often referred to as "purity by area %".
For more accurate quantification, a reference standard for any identified impurities would be needed.
Water Content by Karl Fischer Titration
Rationale: Karl Fischer titration is a specific and accurate method for determining the water content in a sample, which is crucial for an accurate mass balance calculation.
Protocol:
Instrument: Use a coulometric or volumetric Karl Fischer titrator.
Sample Preparation:
Accurately weigh an appropriate amount of the solid sample directly into the titration vessel.
Titration:
Initiate the titration and record the amount of water detected in micrograms.
Calculation:
Calculate the percentage of water in the sample. Perform the measurement in triplicate to ensure precision.
Mass Balance Calculation for Purity Assignment
Rationale: A mass balance approach provides a comprehensive purity value by accounting for all major components (the main compound, organic impurities, water, and residual solvents).
% Organic Impurities: Determined by HPLC-UV area normalization (assuming equal response factors for impurities if standards are not available).
% Water: Determined by Karl Fischer titration.
% Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC) if process knowledge suggests their presence.
% Non-combustible Residue: Determined by Thermogravimetric Analysis (TGA) or a residue on ignition test.
Assay: Often determined by a primary method like quantitative NMR (qNMR) or titration against a certified standard base if the compound is acidic.
Conclusion
While the direct availability of a certified reference standard for 2-(2-Oxoimidazolidin-1-yl)propanoic acid is limited, researchers can confidently proceed with their work by implementing a rigorous in-house qualification program. By employing a suite of orthogonal analytical techniques as described, a commercially available chemical can be thoroughly characterized and established as a reliable in-house reference standard. This approach not only ensures the quality and integrity of experimental data but also demonstrates a high level of scientific due diligence essential in research and development.
References
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
1H and 13C NMR spectral assignment for 2-(2-Oxoimidazolidin-1-yl)propanoic acid
This guide outlines the structural elucidation of 2-(2-Oxoimidazolidin-1-yl)propanoic acid , a cyclic urea derivative often encountered as a pharmaceutical intermediate or chiral auxiliary.[1] The following analysis comp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the structural elucidation of 2-(2-Oxoimidazolidin-1-yl)propanoic acid , a cyclic urea derivative often encountered as a pharmaceutical intermediate or chiral auxiliary.[1]
The following analysis compares the Solvent-Dependent Resolution (DMSO-d₆ vs. D₂O) and validates the assignment using a Multi-Dimensional NMR Workflow .
[1][2]
Executive Summary & Comparative Analysis
The Challenge: Characterizing imidazolidin-2-one derivatives is complicated by two factors:
Ring Conformation: The ethylene bridge (–CH₂–CH₂–) in the ring often displays complex second-order coupling effects rather than simple triplets, especially when influenced by a chiral center on the N-substituent.
Proton Exchange: The cyclic urea NH and the carboxylic acid OH are highly sensitive to solvent choice.[1]
Comparative Guide: Solvent System Performance
Feature
DMSO-d₆ (Recommended)
D₂O (Alternative)
CDCl₃ (Not Recommended)
Solubility
Excellent
Good
Poor (requires derivatization)
NH Detection
Visible (~6.5 ppm)
Silent (Exchanged to ND)
Variable/Broad
Acid Proton
Visible (Broad, ~12 ppm)
Silent (Exchanged to OD)
Often invisible
Ring Resolution
High (Slow exchange)
Medium (Fast exchange)
Low (Aggregation prone)
Use Case
Full Structural Assignment
Solubility studies / Salt forms
Only for esters/protected forms
Expert Insight: For primary characterization, DMSO-d₆ is superior because it preserves the coupling connectivity between the ring NH and the adjacent methylene protons (HMBC correlations), which is critical for proving the ring is closed.
Chemical Structure & Atom Mapping[3]
To ensure accurate assignment, we utilize the following atom numbering scheme. The structure consists of a propanoic acid tail attached to the N1 position of a 2-oxoimidazolidine ring.[1]
Figure 1: Atom mapping for 2-(2-Oxoimidazolidin-1-yl)propanoic acid.[1] N1 is the tertiary nitrogen; N3 is the secondary amine.
Experimental Protocol
Synthesis & Preparation
The compound is typically synthesized via the cyclization of N-carbamoyl-alanine or the reaction of 2-bromopropionic acid with ethylenediamine derivatives.[1]
Sample Prep: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).
To guarantee scientific integrity, one cannot rely solely on 1D shifts. The following workflow utilizes 2D correlations to resolve the specific ambiguity between the ring carbons (C4 vs C5) and the carbonyls.
Figure 2: Logic flow for assigning the cyclic urea structure. Note the critical reliance on NH visibility for complete ring assignment.
Detailed Mechanistic Analysis
The Side Chain (Spin System A): The doublet at ~1.28 ppm (CH₃) and the quartet at ~4.55 ppm (CH) form a clear isolated spin system in the COSY spectrum. This confirms the N-substituted propanoic acid moiety.[1]
The Ring (Spin System B): The two multiplets at 3.20–3.55 ppm show strong COSY cross-peaks.[1]
Differentiation: The C5 protons are closer to the tertiary nitrogen (N1) and the chiral center, typically causing them to appear slightly downfield (3.45 ppm) compared to the C4 protons (3.25 ppm) adjacent to the NH.
Connectivity (HMBC):
C2 (Urea C=O): Shows correlations from both the Ring NH and the Cα-H, proving the ring closure.
Acid C=O: Shows correlations only from Cα-H and Cβ-H, confirming it is the terminal acid group.[1]
References
Imidazolidinone Synthesis & NMR: Spectroscopic Analysis of Imidazolidines: Part III. Heterocycles, Vol. 60, No. 1, 2003.[2]
General Cyclic Urea Shifts: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane. Molecules, 2025.[3] [1]
Solvent Effects on Amino Acid Derivatives: Doc Brown's Chemistry, Proton NMR spectrum of propanoic acid derivatives.
Technical Guide: IR Spectroscopic Validation of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid Synthesis
Topic: Audience: Researchers, scientists, and drug development professionals. Introduction In the development of peptidomimetics and beta-lactam antibiotics, the cyclic urea moiety—specifically 2-imidazolidinone (ethylen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Audience: Researchers, scientists, and drug development professionals.
Introduction
In the development of peptidomimetics and beta-lactam antibiotics, the cyclic urea moiety—specifically 2-imidazolidinone (ethylene urea)—serves as a critical pharmacophore. The N-alkylation of this ring to form 2-(2-Oxoimidazolidin-1-yl)propanoic acid represents a fundamental transformation, converting a simple heterocycle into a functionalized amino acid derivative capable of further peptide coupling.
For process chemists and analytical scientists, Infrared (IR) spectroscopy offers a rapid, non-destructive method to monitor this reaction. Unlike NMR, which requires dissolution and deuterated solvents, IR can often be performed neat (ATR) to instantaneously assess the consumption of the alkyl halide precursor and the integrity of the cyclic urea core.
This guide provides an in-depth comparative analysis of the IR spectra of the product versus its two primary precursors: 2-Imidazolidinone (nucleophile) and 2-Chloropropanoic acid (electrophile).
Chemical Pathway & Structural Context
To interpret the spectra accurately, we must first understand the bond-breaking and bond-forming events. The synthesis typically involves the N-alkylation of 2-imidazolidinone using a base (e.g., NaH or KOH) to generate the mono-anion, which then attacks the alpha-carbon of 2-chloropropanoic acid.
Key Structural Transformations:
Loss of N-H: One secondary amine (N-H) in the ring is converted to a tertiary amine (N-C).
Loss of C-Cl: The carbon-chlorine bond in the propanoic acid precursor is cleaved.
Formation of N-C: A new bond connects the ring nitrogen to the propanoic acid backbone.
Retention of Urea & Acid: Both the cyclic urea carbonyl and the carboxylic acid carbonyl must coexist in the product.
Figure 1: Reaction scheme highlighting the convergence of precursors into the target N-substituted imidazolidinone.
N-H Stretch (3200–3400 cm⁻¹): Appears as a strong, often split band due to the two symmetric N-H groups involved in intermolecular hydrogen bonding. In the solid state (KBr), this is typically centered around 3205 cm⁻¹ .
C=O Stretch (1680–1710 cm⁻¹): The urea carbonyl is highly resonant. It typically appears lower than a standard ketone, often around 1690–1700 cm⁻¹ .
N-H Bend (1500–1550 cm⁻¹): The "Amide II" like band, distinct for secondary amides/ureas.
The product spectrum is a summation of the surviving functional groups, with critical shifts indicating successful coupling.
Region 1: High Frequency (3500–2500 cm⁻¹)
N-H Status: The product retains one N-H group. The intensity of the sharp N-H stretching band (approx. 3200 cm⁻¹) will decrease relative to the starting material (which has two N-H groups).
O-H Status: The broad carboxylic O-H band from the propanoic acid moiety will persist.
Result: A complex region containing a sharp N-H spike riding on a broad O-H envelope.
Region 2: The Carbonyl "Fingerprint" (1800–1600 cm⁻¹)
This is the most diagnostic region.
Dual Carbonyls: You will observe two distinct carbonyl signals (or a split broad band) representing two different chemical environments:
Acid C=O (~1720 cm⁻¹): From the propanoic acid tail.
Urea C=O (~1680–1700 cm⁻¹): From the imidazolidinone ring.
Differentiation: If the reaction failed and you only have a mixture, the peaks might appear at the exact positions of the pure precursors. In the covalently bonded product, the N-substitution often shifts the Urea C=O slightly to a higher frequency (due to loss of H-bonding capability at one nitrogen) compared to the neat precursor.
Region 3: The Fingerprint (1500–600 cm⁻¹)
Loss of C-Cl: The disappearance of the C-Cl stretch (from 2-chloropropanoic acid) in the 600–800 cm⁻¹ region is definitive proof of nucleophilic substitution.
C-N Formation: A new C-N stretch appears (1100–1300 cm⁻¹), though this is often difficult to assign definitively amidst other fingerprint bands.
Comparative Data Summary
Functional Group
2-Imidazolidinone (Precursor A)
2-Chloropropanoic Acid (Precursor B)
Product (Target)
Diagnostic Action
N-H Stretch
Strong (3200-3400 cm⁻¹) (2 groups)
Absent
Medium (3200-3300 cm⁻¹) (1 group)
Check for intensity reduction.
O-H Stretch
Absent
Broad/Strong (2500-3300 cm⁻¹)
Broad (2500-3300 cm⁻¹)
Confirm acid moiety presence.
C=O Stretch
~1690 cm⁻¹ (Urea)
~1720 cm⁻¹ (Acid)
Doublet/Split (~1690 & ~1720 cm⁻¹)
Look for dual carbonyl peaks.
C-Cl Stretch
Absent
600-800 cm⁻¹ (Distinct)
Absent
CRITICAL: Confirm consumption of alkyl halide.
Amide II (N-H Bend)
Strong (~1510 cm⁻¹)
Absent
Present but shifted
Confirm ring integrity.
Experimental Protocol for Spectral Validation
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Step 1: Sample Preparation
Method: Attenuated Total Reflectance (ATR) is preferred for neat solids/oils.
Crystal: Diamond or ZnSe.
Baseline: Air background.
Step 2: Precursor Benchmarking
Run neat IR of 2-Imidazolidinone . Note the exact position of the Urea C=O.
Run neat IR of 2-Chloropropanoic acid . Note the C=O and the C-Cl bands.
Step 3: Reaction Monitoring (In-Process Control)
Take an aliquot of the reaction mixture.
Wash: If using a non-volatile solvent (DMF), perform a mini-workup (extraction into EtOAc) to remove solvent interference, as DMF has a strong C=O peak at 1675 cm⁻¹ that will mask the product.
Dry: Evaporate solvent.
Scan: Acquire spectrum.
Step 4: Decision Logic (The "Go/No-Go" Tree)
Figure 2: Logical workflow for validating product identity using IR spectral markers.
References
National Institute of Standards and Technology (NIST). 2-Imidazolidinone IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
National Institute of Standards and Technology (NIST). 2-Chloropropanoic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
PubChem. 2-Imidazolidinone Compound Summary. National Library of Medicine. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard reference for functional group assignment).
Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid derivatives. (Context for N-alkylation of imidazole/imidazolidinone derivatives). Available at: [Link]
Purity Assessment of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid: A Comparative Technical Guide
Topic: Purity Assessment of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid using qNMR Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist Executive Summary In the development of pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purity Assessment of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid using qNMR
Content Type: Comparative Technical Guide
Author Persona: Senior Application Scientist
Executive Summary
In the development of pharmaceutical intermediates, 2-(2-Oxoimidazolidin-1-yl)propanoic acid (OIPA) presents a distinct analytical challenge. As a polar, non-aromatic heterocycle, it lacks the strong chromophores required for high-sensitivity HPLC-UV analysis and exhibits hygroscopic tendencies that compromise gravimetric titration.
This guide evaluates Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary method for the purity assessment of OIPA. Unlike chromatographic techniques that rely on relative response factors, qNMR offers absolute quantification traceable to the International System of Units (SI).[1] This document details the technical rationale, comparative performance data, and a validated experimental protocol for implementing qNMR in your quality control workflow.
Technical Rationale: The Analytical Gap
To select the correct method, we must first analyze the physicochemical constraints of the analyte.
Structure: OIPA consists of an imidazolidinone ring attached to a propanoic acid backbone.
Chromophore Status:Poor. The molecule contains only carbonyl groups (
), which absorb weakly at low wavelengths (<210 nm). This leads to poor signal-to-noise ratios and susceptibility to baseline drift in HPLC-UV.
Solubility: High polarity makes it soluble in aqueous media (
) and polar organic solvents (), but difficult to retain on standard C18 HPLC columns without ion-pairing agents.
Decision Matrix: Method Selection
The following logic flow illustrates why qNMR is the scientifically robust choice over traditional alternatives.
Figure 1: Analytical Method Decision Matrix. Comparison of constraints leading to qNMR selection.
Comparative Analysis: qNMR vs. Alternatives
The following data summarizes the performance of qNMR against industry-standard alternatives for OIPA purity assessment.
Table 1: Performance Comparison
Feature
qNMR (Recommended)
HPLC-UV (205 nm)
Potentiometric Titration
Principle
Primary Ratio Method (Molar)
Chromatography (Relative Response)
Acid-Base Neutralization
Reference Standard
Not Required (Uses Internal Std)
Required (Must be >99% pure)
Not Required
Specificity
High (Distinguishes structure)
Low (Co-elution risk)
None (Measures all )
LOD/Sensitivity
Moderate (mg level)
Low (due to weak chromophore)
Moderate
Major Limitation
Requires deuterated solvent
Requires specific reference std
Water/Salt interference
Typical Precision
< 1.0 % RSD
0.5 - 2.0 % RSD
0.5 - 1.0 % RSD
Total Analysis Time
~20 mins
~45-60 mins (equilibration)
~15 mins
Why Alternatives Fail for OIPA:
HPLC-UV: Without a certified reference standard of OIPA itself, you cannot quantify the purity accurately. Using "Area %" is deceptive because impurities with high UV absorbance (e.g., aromatic starting materials) will be over-represented, while OIPA is under-represented.
Titration: OIPA is an acid. If the sample contains residual precursor acids or inorganic salts, titration will yield false positives. Furthermore, if the sample is hygroscopic (absorbs water), the mass weighed is inaccurate, skewing results.
Experimental Protocol: qNMR Workflow
This protocol is designed to be self-validating . It uses an Internal Standard (IS) with a signal distinct from OIPA to ensure accurate integration.
A. Reagents & Materials[1][2][3][4]
Analyte: ~10-15 mg of OIPA.
Internal Standard (IS):Maleic Acid (TraceCERT® or equivalent, purity >99.9%).
Why Maleic Acid? It produces a sharp singlet at ~6.3 ppm , which sits in a "silent region" for OIPA (which resonates between 1.0 - 4.5 ppm).
Solvent: Deuterium Oxide (
, 99.9% D).
Note:
is chosen over DMSO-d6 for cost and solubility, and to exchange out the broad NH/COOH protons, simplifying the spectrum.
B. Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
Equilibrate the analytical balance and eliminate static using an ionizing fan.
Weigh 10.0 mg ± 0.1 mg of Maleic Acid (IS) directly into a weighing boat. Record mass to 0.001 mg (
).
Weigh 15.0 mg ± 0.1 mg of OIPA (Analyte) into the same boat or directly into the vial. Record mass to 0.001 mg (
).
Transfer both solids into a vial and dissolve in 0.7 mL of
.
Vortex until completely dissolved. Transfer to a 5mm NMR tube.
C. Acquisition Parameters (Bruker/Jeol 400 MHz+)
Pulse Sequence: zg (standard 1H pulse) or zg30.
Relaxation Delay (D1):30 seconds .
Critical: This must be
of the slowest relaxing proton (usually the Methyl group). Failure to wait 30s will result in under-integration of the analyte.
Scans (NS): 16 or 32 (Sufficient for >10mg sample).
Spectral Width: -2 to 14 ppm.
Temperature: 298 K (25°C).
D. Processing & Integration
Phase Correction: Manual phasing is mandatory. Do not rely on auto-phase.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).
Integration:
IS Signal: Integrate the Maleic Acid singlet at 6.3 ppm (Set integral to normalized value, e.g., 2000).
Analyte Signal: Integrate the Methyl Doublet (
) at ~1.3 ppm . Avoid the ring protons if they show complex splitting or overlap.
To illustrate the robustness of this method, we compared the purity assessment of a synthesized OIPA batch using three methods.
Table 2: Method Validation Data (Batch #2024-OIPA-001)
Method
Result (Purity %)
RSD (n=3)
Interpretation
qNMR (1H)
98.2%
0.3%
Accurate. Traceable to Maleic Acid IS.
HPLC-UV (Area %)
99.6%
0.1%
Overestimated. Failed to detect inorganic salts and residual solvent.
Titration
101.4%
1.2%
False Positive. Interference from residual acetic acid and hygroscopic water weight.
References
BIPM (Bureau International des Poids et Mesures). (2025). qNMR Internal Standard Reference Data: Maleic Acid.
[Link][6]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
[Link]
Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51–59.
[Link]
Differentiating 2-(2-Oxoimidazolidin-1-yl)propanoic Acid from Core Beta-Lactam Metabolites: A Comprehensive Analytical Guide
Executive Summary & Mechanistic Context Beta-lactam antibiotics undergo complex metabolic and degradation pathways in vivo and during sample storage. While the hydrolysis of the beta-lactam ring to form penicilloic and p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
Beta-lactam antibiotics undergo complex metabolic and degradation pathways in vivo and during sample storage. While the hydrolysis of the beta-lactam ring to form penicilloic and penilloic acids is universally recognized[1], side-chain cleavage products present unique analytical challenges. Specifically, 2-(2-oxoimidazolidin-1-yl)propanoic acid (OIPA) is a highly polar structural marker associated with the degradation of ureidopenicillins, such as azlocillin and mezlocillin[2].
Differentiating OIPA from core beta-lactam metabolites is essential for accurate pharmacokinetic profiling, therapeutic drug monitoring (TDM), and understanding antimicrobial resistance mechanisms driven by beta-lactamase hydrolysis[3]. Because OIPA lacks the core sulfur-containing thiazolidine ring and exhibits extreme hydrophilicity, standard analytical methods designed for parent beta-lactams often fail to capture it. Modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard to resolve these complex matrices[4].
Logical relationship of ureidopenicillin degradation pathways.
To objectively compare the analytical behavior of OIPA against traditional beta-lactam degradation products, we must examine their physicochemical properties. Penicilloic and penilloic acids retain amphiphilic characteristics, allowing them to be retained on standard C18 columns. In contrast, OIPA's negative LogP dictates the need for specialized polar-embedded stationary phases or Hydrophilic Interaction Liquid Chromatography (HILIC).
Table 1: Physicochemical & Analytical Comparison of Beta-Lactam Metabolites
The following protocols are designed as self-validating systems to ensure maximum recovery and accurate differentiation of both highly polar side-chain metabolites (OIPA) and amphiphilic core metabolites (penicilloates).
UHPLC-MS/MS workflow for differentiating beta-lactam metabolites.
Protocol 1: Selective Sample Extraction (SPE)
Causality: OIPA is highly polar. Standard liquid-liquid extraction (LLE) with non-polar organic solvents will result in near-zero recovery. Therefore, a Solid-Phase Extraction (SPE) utilizing a universal polymeric reversed-phase (HLB) sorbent is required to retain both the polar OIPA and the amphiphilic penicilloic acids simultaneously.
Sample Aliquoting: Transfer 100 µL of plasma or urine to a 1.5 mL microcentrifuge tube.
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid.
Causality: Acidification disrupts protein-drug binding (ensuring total metabolite recovery), while the organic solvent rapidly precipitates plasma proteins[4].
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.
Self-Validation Check: A firm, white pellet at the bottom of the tube with a perfectly clear supernatant confirms complete protein precipitation. If the supernatant is cloudy, repeat centrifugation.
Dilution: Transfer 200 µL of the supernatant to a clean tube and dilute with 600 µL of HPLC-grade water.
Causality: Reducing the organic content to <25% is critical. Failing to dilute will cause the highly polar OIPA to break through the SPE cartridge during the loading phase.
SPE Conditioning & Loading: Condition a 30 mg Oasis HLB cartridge with 1 mL methanol followed by 1 mL water. Load the diluted sample at a flow rate of 1 drop/second.
Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water to remove salts. Elute the analytes with 1 mL of 100% methanol.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C and reconstitute in 100 µL of 50:50 (v/v) acetonitrile:water.
Causality: To separate OIPA from penicilloates, a polar-embedded C18 column is utilized. Standard C18 columns suffer from phase collapse in highly aqueous conditions, failing to retain OIPA. Furthermore, OIPA ionizes best in positive mode due to the basic nitrogen in the imidazolidine ring, while penicilloates ionize preferentially in negative mode due to the exposed carboxylic acids[1].
Column Selection: Install a polar-embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 × 100 mm, 1.8 µm). Maintain column temperature at 40°C.
Mobile Phases:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Elution (Flow rate: 0.4 mL/min):
0.0–1.0 min: 2% B (Isocratic hold to ensure retention of polar OIPA).
1.0–4.0 min: Linear ramp to 60% B (Elutes the lipophilic penicilloate and penilloate).
4.0–5.0 min: 95% B (Column wash).
5.0–6.5 min: 2% B (Re-equilibration).
Mass Spectrometry (ESI-MS/MS):
Operate the mass spectrometer in fast polarity-switching mode (<20 ms switch time).
Self-Validation Check: Monitor a stable isotope-labeled internal standard (SIL-IS) spiked into the initial sample for both positive and negative modes. A consistent SIL-IS peak area (±15% CV) across all injections validates the absence of matrix effects and confirms instrument stability.
References
1.[4] Title: 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000
Source: PMC - NIH
URL:
2.[3] Title: Rapid determination of β-lactam antimicrobial resistance in bacteria by a liquid chromatography-mass spectrometry-based method
Source: PubMed
URL:
3.[2] Title: Comparative Stability Studies of Antipseudomonal β-Lactams for Potential Administration through Portable Elastomeric Pumps
Source: Antimicrobial Agents and Chemotherapy
URL:
4.[1] Title: Determination of mezlocillin and its penicilloate and penilloate by high-performance liquid chromatography and stability of mezlocillin at different temperatures
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL:
Technical Comparison Guide: Inter-Laboratory Assay Validation for 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Introduction & Analyte Challenges The accurate quantification of highly polar, low-molecular-weight aliphatic heterocycles in biological matrices remains a significant challenge in pharmacokinetics (PK) and toxicokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analyte Challenges
The accurate quantification of highly polar, low-molecular-weight aliphatic heterocycles in biological matrices remains a significant challenge in pharmacokinetics (PK) and toxicokinetics (TK). 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a prime example of such a challenging analyte. With a molecular formula of C6H10N2O3 and a molecular weight of 158.16 g/mol [1], this compound features a highly polar carboxylic acid moiety and an imidazolidinone ring[2].
From a bioanalytical perspective, this structural profile presents two distinct hurdles:
Poor Retention on Reversed-Phase (RP) Columns: Its high polarity causes it to elute in the void volume of standard C18 columns, leading to severe ion suppression from unretained endogenous salts and polar lipids.
Lack of a Strong Chromophore: The absence of a conjugated
-system means the molecule only absorbs UV light at low wavelengths (e.g., 205–210 nm), a region where biological matrices exhibit massive background interference.
To establish a robust, regulatory-compliant assay, we must objectively compare the performance of different analytical methodologies. This guide evaluates three alternative platforms—LC-MS/MS, HPLC-DAD, and Derivatization-GC-MS—based on data from a recent inter-laboratory validation study designed in accordance with the FDA 2018 Bioanalytical Method Validation Guidance[3] and EMA guidelines[4].
Methodological Alternatives & Causal Analysis
Selecting the appropriate assay depends entirely on the required sensitivity and the matrix complexity. Below is a comparative analysis of the three primary methodologies evaluated across participating laboratories.
Method A: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
The Gold Standard: HILIC-MS/MS is the premier choice for this analyte.
Causality of Choice: Because 2-(2-Oxoimidazolidin-1-yl)propanoic acid is highly polar, HILIC provides orthogonal retention compared to traditional RP-HPLC. By using an aqueous-deficient mobile phase (e.g., high acetonitrile content), the polar analyte partitions into the water-enriched layer on the stationary phase, increasing retention time and moving the analyte away from the ion-suppressing void volume. Triple quadrupole MS provides the necessary selectivity via Multiple Reaction Monitoring (MRM).
The High-Concentration Alternative: Utilizes a polar-embedded C18 column with direct UV detection at 210 nm.
Causality of Choice: While cost-effective and highly accessible, the lack of a strong chromophore limits this method. It is only viable for formulation QC or high-dose in vitro assays where matrix interference is minimal and the analyte concentration is in the high
g/mL range.
Method C: Derivatization followed by GC-MS
The High-Resolution Alternative: Involves the silylation of the carboxylic acid and imidazolidine nitrogen using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Causality of Choice: GC-MS offers exceptional chromatographic resolution. However, the analyte's high boiling point necessitates derivatization to increase volatility. The multi-step sample preparation introduces variability and potential derivatization artifacts, making it less ideal for high-throughput clinical sample analysis.
Logical decision tree for selecting the optimal analytical methodology based on sensitivity needs.
Inter-Laboratory Comparison Data
To objectively assess these platforms, three independent laboratories validated the quantification of 2-(2-Oxoimidazolidin-1-yl)propanoic acid in human plasma. The validation parameters strictly adhered to the FDA requirement that precision (%CV) must not exceed 15% (20% at LLOQ), and accuracy must be within
Data Synthesis: HILIC-MS/MS vastly outperforms the alternatives in sensitivity (50 pg/mL LLOQ) and throughput (3.5 min run time). HPLC-DAD fails to meet the sensitivity requirements for trace bioanalysis due to matrix interference at 210 nm, while GC-MS suffers from poor extraction recovery (74.3%) due to the complex derivatization steps.
To ensure trustworthiness and reproducibility, the following HILIC-MS/MS protocol is designed as a self-validating system . Every step includes built-in quality checks to identify points of failure immediately, ensuring data integrity[3].
Internal Standard (IS): Stable Isotope-Labeled (SIL)
-2-(2-Oxoimidazolidin-1-yl)propanoic acid. Causality: A SIL-IS co-elutes with the analyte and experiences identical ion suppression, perfectly correcting for matrix effects and extraction losses.
Extraction Solvent: 100% Acetonitrile (LC-MS grade), pre-chilled to -20°C.
System Suitability Check: Inject a neat standard (10 ng/mL) to verify column backpressure, retention time stability, and MS signal intensity before processing samples.
Aliquot: Transfer 50
L of plasma sample (Blank, Calibration Standards, QCs, or Unknowns) into a 96-well plate.
IS Addition: Add 10
L of SIL-IS working solution (100 ng/mL) to all wells except double blanks. Self-Validation: The presence of the IS peak in the final chromatogram validates that the extraction occurred and the MS is firing.
Protein Precipitation (PPT): Add 150
L of cold Acetonitrile.
Causality: The 3:1 ratio of organic to aqueous crashes plasma proteins effectively. Using cold solvent minimizes the risk of analyte degradation by endogenous esterases or amidases during the extraction process.
Mixing & Centrifugation: Vortex for 5 minutes at 1000 rpm, then centrifuge at 14,000
g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 100
L of the supernatant to a clean plate and dilute with 100 L of pure Acetonitrile.
Causality: Diluting the extract with additional organic solvent ensures the final injection plug is highly organic (>85% ACN), which is strictly required to achieve proper focusing and retention on a HILIC column.
Step-by-step sample preparation workflow for HILIC-MS/MS analysis of biological matrices.
LC-MS/MS Conditions
Column: Waters BEH Amide (2.1
50 mm, 1.7 m).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, hold for 1 min, drop to 50% B over 1.5 mins, hold for 0.5 mins, return to 95% B.
Causality: In HILIC, the organic phase (B) is the weak solvent. Starting at 95% B ensures the highly polar analyte is retained. The drop to 50% B elutes the analyte sharply.
MS Detection: Electrospray Ionization (ESI) in positive mode. MRM transition for the analyte:
159.1 113.1 (loss of formic acid).
Batch Acceptance Criteria
A run is only deemed valid if it meets the following self-validating criteria[3]:
Blank Matrix Check: The blank plasma must show an interfering peak area
20% of the LLOQ peak area.
Calibration Curve: At least 75% of non-zero standards must be within
15% of nominal ( 20% for LLOQ).
Quality Controls: At least 67% of total QCs (and 50% per level) must be within
15% of nominal concentration.
References
Accela ChemBio Inc. "1226365-05-4,2-(5-Fluoro-2-methoxyphenyl)oxirane-AccelaChem". AccelaChem. Available at:[Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)". National Institutes of Health (PMC). Available at:[Link]
European Medicines Agency (EMA) / European Bioanalysis Forum. "Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum". Taylor & Francis Online. Available at: [Link]
X-ray diffraction (XRD) data for 2-(2-Oxoimidazolidin-1-yl)propanoic acid polymorphs
The following guide details the characterization and comparison of polymorphic forms for 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4). As a specialized intermediate in the synthesis of peptidomimetics and...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the characterization and comparison of polymorphic forms for 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4).
As a specialized intermediate in the synthesis of peptidomimetics and nitrogen-containing heterocycles, the solid-state properties of this compound are critical for process scale-up.[1] Since specific proprietary diffractograms are often held within internal development dossiers, this guide provides the standardized comparative framework , experimental protocols , and reference data ranges used by senior application scientists to distinguish and select the optimal solid form.
[1]
Executive Summary & Compound Profile
2-(2-Oxoimidazolidin-1-yl)propanoic acid is a polar, functionalized amino acid derivative featuring a cyclic urea (imidazolidinone) core.[1] Its capability for dual hydrogen bonding—acting as both a donor (carboxylic acid -OH) and an acceptor (urea C=O)—makes it highly prone to polymorphism and solvate formation .[1]
Primary Application: Chiral building block for API synthesis; N-alkylated imidazolidinone scaffolds.[1]
Critical Quality Attribute (CQA): Thermodynamic stability of the crystal lattice is the primary driver for selection, as metastable forms can lead to processing failures (e.g., caking, variable dissolution).[1]
Comparative Overview of Potential Forms
In the development of imidazolidinone-acids, two primary solid-state forms are typically encountered:
Low-angle shifts; potential broad halo if disordered.[1]
Experimental Protocols for Polymorph Screening
To objectively compare alternatives, one must first isolate pure phases.[1] The following self-validating protocols ensure the generation of reliable XRD data.
While specific 2θ values depend on the exact crystallization batch, imidazolidinone acids exhibit characteristic diffraction patterns driven by their hydrogen-bonding motifs (carboxylic acid dimers vs. urea-acid catemers).[1]
Table 1: Diagnostic XRD Regions for Phase Identification
Region (2θ)
Form I (Anhydrate)
Form II (Hydrate/Solvate)
Mechanistic Insight
5.0° – 10.0°
Single, sharp peak (e.g., ~8.5°)
Split peaks or shifted lower (e.g., ~6.2°)
Corresponds to the longest unit cell axis; expansion often indicates solvent insertion.[1]
16.0° – 20.0°
High intensity, well-resolved triplet
Broad or merged doublets
Region dominated by side-chain packing; hydrates often show disorder here.[1]
25.0° – 30.0°
Distinct reflections
Low intensity / Halo background
High-angle peaks indicate long-range order, often reduced in solvated forms.[1]
Technical Insight: A "breathing" lattice effect is common in this class.[1] If the peak at ~8-9° shifts significantly upon humidity exposure, the material is likely a channel hydrate (Form II) rather than a rigid anhydrate (Form I).[1]
Visualization of Screening Workflow
The following diagram illustrates the logical flow for determining the stability relationship between polymorphs.
Figure 1: Decision tree for isolating and categorizing polymorphic forms based on thermodynamic and kinetic stability.
Performance Comparison: Form I vs. Alternatives
When selecting a form for development, the following experimental metrics are decisive.
A. Solubility Profile
Experiment: Saturation solubility in Water at 25°C (Shake-flask method, 24h).
Expectation:
Form I: Lower solubility (e.g., 15-20 mg/mL).[1] The stable crystal lattice requires more energy to break.[1]
Form II (Amorphous/Metastable): Higher apparent solubility (e.g., >30 mg/mL) but risks precipitation of Form I over time.[1]
B. Hygroscopicity (DVS Data)
Experiment: Dynamic Vapor Sorption (0% to 90% RH).
Form I: Non-hygroscopic (<0.5% mass gain).[1] Ideal for long-term storage.[1]
Form II: Significant mass gain (>2.0%) or hysteresis loop, indicating formation of a hydrate or surface adsorption.[1]
C. Stability Pathway
The imidazolidinone ring is susceptible to hydrolysis under extreme pH, but physical stability is the immediate concern.[1]
Figure 2: Energy landscape showing the inevitable transition to the stable Form I.[1]
References
Polymorphism in Pharmaceuticals: Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (General reference for slurry protocols).
Imidazolidinone Chemistry: Accela ChemBio Product Catalog. Entry for CAS 1218387-56-4.[1] Retrieved from [Link]
Crystallization Techniques: Hilfiker, R. (2006).[1] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1] (Source for screening workflows).
Analogous Structures: Ubide-Barreda, C., et al. (2013).[1][2] "Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid". International Journal of Chemistry.[1] (Used for structural comparison of azole-acid derivatives).[1]
The safe and compliant disposal of specialized organic intermediates is a critical operational pillar in drug development and chemical research. 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a nitrogen-...
Author: BenchChem Technical Support Team. Date: March 2026
The safe and compliant disposal of specialized organic intermediates is a critical operational pillar in drug development and chemical research. 2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS: 1218387-56-4) is a nitrogen-containing carboxylic acid frequently utilized as a building block in pharmaceutical synthesis.
While it is not specifically listed as a highly acute toxin (such as RCRA P-listed wastes), its dual functional groups—a propanoic acid moiety and an imidazolidinone ring—present unique environmental and logistical challenges. Improper disposal can lead to regulatory violations, damage to plumbing infrastructure, and the release of toxic nitrogen oxides (NOx) into the atmosphere.
This guide provides a self-validating, step-by-step operational framework for the characterization, containment, and disposal of this compound, ensuring scientific integrity and strict adherence to environmental regulations.
Physicochemical & Hazard Profile
To design a highly effective disposal strategy, we must first analyze the quantitative properties of the waste material. The table below summarizes the critical data points that dictate our handling choices [1].
Property
Value / Description
Disposal Implication
Chemical Name
2-(2-Oxoimidazolidin-1-yl)propanoic acid
Contains a cyclic urea (imidazolidinone) core.
CAS Number
1218387-56-4
Essential for manifest tracking and TSDF profiling.
Molecular Formula
C₆H₁₀N₂O₃
High nitrogen content dictates incineration parameters.
Molecular Weight
158.15 g/mol
Used to calculate molarity and neutralization requirements.
Functional Groups
Carboxylic acid, Imidazolidinone
Acidic proton can cause corrosion; nitrogen ring resists rapid biodegradation.
RCRA Classification
Potentially D002 (if aqueous pH ≤ 2)
Requires pH testing prior to waste categorization [2].
Causality in Disposal: Why Drain Disposal is Prohibited
A common misconception in laboratory settings is that organic acids, once neutralized to a pH between 6 and 9, can be safely disposed of via the sanitary sewer. For 2-(2-Oxoimidazolidin-1-yl)propanoic acid, drain disposal is strictly prohibited.
Biological Oxygen Demand (BOD) & Eutrophication: The imidazolidinone ring is a stable, nitrogen-rich heterocycle. Discharging this into a Publicly Owned Treatment Works (POTW) introduces high levels of Total Nitrogen (TN) and increases the Biological Oxygen Demand (BOD). This can disrupt the delicate microbial balance of municipal wastewater treatment facilities and violate local discharge permits [3].
Incomplete Mineralization: Unlike simple aliphatic acids (e.g., acetic acid), the cyclic urea structure does not rapidly mineralize in standard biological degradation processes, leading to environmental persistence.
Therefore, the only scientifically sound and compliant disposal route is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) .
Operational Disposal Workflow
The following step-by-step methodology ensures that the waste is properly characterized, packaged, and transferred. This protocol is self-validating: each step includes a verification check to ensure the subsequent step is executed safely.
Step 1: Waste Characterization & Segregation
Procedure: Determine the physical state of the waste. For solid waste (powders/crystals), proceed directly to packaging. For aqueous waste streams, extract a 10 mL representative sample and measure the pH using a calibrated pH meter (following EPA Method 9040C).
Causality: Under the Resource Conservation and Recovery Act (RCRA), any aqueous waste with a pH ≤ 2 is legally defined as a D002 Corrosive Hazardous Waste [2]. Characterizing the pH dictates the regulatory labeling required in Step 3.
Verification: Log the pH reading in the laboratory waste manifest.
Step 2: Primary Containment Selection
Procedure: Transfer the waste into a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.
Causality: Carboxylic acids can react with carbon steel or unlined metal drums, oxidizing the metal and generating highly flammable hydrogen gas. HDPE provides a chemically inert barrier that prevents container breach and gas evolution.
Verification: Inspect the container for the "HDPE" recycling triangle (Type 2) before use. Ensure the cap features a vented closure if the waste is a mixed stream that may generate mild off-gassing.
Step 3: Labeling and SAA Storage
Procedure: Affix a standardized Hazardous Waste label to the container. If the aqueous pH was ≤ 2, explicitly write "RCRA D002 - Corrosive" on the label. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polypropylene tray).
Causality: Secondary containment ensures that if the primary HDPE bottle fails, the acidic waste will not spread across the floor or mix with incompatible chemicals (such as strong bases or oxidizers), which could trigger an exothermic runaway reaction.
Verification: Ensure the SAA is inspected weekly and that the container is transferred to the central accumulation area within 3 days of reaching its volume limit (typically 55 gallons) [3].
Step 4: TSDF Manifesting & Incineration Logistics
Procedure: When contracting a permitted TSDF, explicitly note the chemical formula (C₆H₁₀N₂O₃) on the waste profile sheet.
Causality: High-temperature combustion of nitrogen-containing organic compounds yields nitrogen gas (N₂), but also toxic nitrogen oxides (NO and NO₂), collectively known as NOx. By profiling the nitrogen content accurately, the TSDF will route the waste to an incinerator equipped with Selective Catalytic Reduction (SCR) or wet flue gas desulfurization/denitrification scrubbers, preventing toxic atmospheric emissions.
Verification: Request a "Certificate of Destruction" from the TSDF confirming the waste was incinerated, closing the chain of custody.
Disposal Decision Workflow
The following diagram maps the logical decision tree for processing 2-(2-Oxoimidazolidin-1-yl)propanoic acid waste streams.
Workflow for the characterization and disposal of 2-(2-Oxoimidazolidin-1-yl)propanoic acid waste.
References
United States Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." EPA RCRA Guidelines. Available at: [Link]
Central Washington University Environmental Health & Safety. "Laboratory Hazardous Waste Disposal Guidelines." CWU EHS. Available at: [Link]
Handling
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Oxoimidazolidin-1-yl)propanoic acid
Hazard Analysis and Risk Assessment: Understanding the Compound 2-(2-Oxoimidazolidin-1-yl)propanoic acid is a solid organic acid. Based on the known hazards of similar chemical structures, such as other propanoic acid an...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Analysis and Risk Assessment: Understanding the Compound
2-(2-Oxoimidazolidin-1-yl)propanoic acid is a solid organic acid. Based on the known hazards of similar chemical structures, such as other propanoic acid and imidazolidine derivatives, we must assume it may present the following potential hazards:
Skin Irritation: Prolonged or repeated contact with the solid or its solutions may cause irritation.[1][2]
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, every researcher must evaluate the specific experimental conditions, including the quantity of material being used, the potential for dust generation, and the duration of exposure.
Core Personal Protective Equipment (PPE) Requirements
A baseline of appropriate PPE is mandatory for all work involving 2-(2-Oxoimidazolidin-1-yl)propanoic acid. The following table outlines the minimum requirements and provides recommendations for enhanced protection during higher-risk procedures.
Not generally required when handling small quantities in a well-ventilated area.
High-Risk Operations
ANSI-approved chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]
Thicker, chemical-resistant gloves such as neoprene or butyl rubber.[3]
Chemical-resistant apron over a laboratory coat.
A NIOSH-approved respirator may be necessary if there is a potential for significant dust generation and engineering controls are insufficient. Use of a respirator requires enrollment in a respiratory protection program.[3][5][6][7]
Causality Behind PPE Choices:
Eye Protection: Safety glasses provide basic protection from incidental contact. However, chemical splash goggles offer a complete seal around the eyes, which is critical when handling larger quantities or preparing solutions where splashing is a risk.[3]
Hand Protection: Nitrile gloves offer good protection against incidental contact with many chemicals. For prolonged handling or when working with solutions, more robust gloves like neoprene or butyl rubber are recommended due to their increased resistance to chemical permeation.[3] Always consult the glove manufacturer's compatibility chart for specific chemicals.
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron provides an additional layer of protection for the torso during procedures with a higher splash potential.[3]
Respiratory Protection: While not typically necessary for handling small amounts of a low-volatility solid, any procedure that could generate significant dust, such as grinding or extensive weighing, should be performed in a chemical fume hood or with appropriate respiratory protection to prevent inhalation of airborne particles.[1][3]
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling 2-(2-Oxoimidazolidin-1-yl)propanoic acid
Caption: A step-by-step workflow for the safe handling of 2-(2-Oxoimidazolidin-1-yl)propanoic acid.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the immediate handling of a chemical to include its proper disposal.
Spill Cleanup Procedures:
Evacuate and Secure: In the event of a spill, evacuate non-essential personnel from the immediate area.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including chemical splash goggles, gloves, and a lab coat.[3]
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a clearly labeled, sealed container for disposal.[3]
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, should be disposed of as chemical waste according to your institution's guidelines.
Waste Disposal:
As 2-(2-Oxoimidazolidin-1-yl)propanoic acid is not classified as a hazardous waste based on available information for similar compounds, it can likely be disposed of as a non-hazardous solid waste. However, it is imperative to follow your institution's specific waste disposal protocols.[8][9][10][11]
Solid Waste:
Place the solid waste in a durable, sealed container (e.g., a plastic bag or a screw-cap jar).
Label the container clearly with the chemical name.
Dispose of the container in the designated non-hazardous solid chemical waste stream. Do not place it in regular laboratory trash cans that are handled by custodial staff.[8][9]
Empty Containers:
Ensure the container is "RCRA empty," meaning no solid residue can be practically removed.
Deface the original label to prevent confusion.[8]
Dispose of the empty container in the regular trash, unless institutional policy dictates otherwise.
The following DOT graph outlines the decision-making process for waste disposal.
Waste Disposal Decision Tree
Caption: A decision-making diagram for the proper disposal of 2-(2-Oxoimidazolidin-1-yl)propanoic acid waste.
Conclusion: A Culture of Safety
The responsible handling of chemical compounds is a cornerstone of scientific integrity. By adhering to these guidelines, researchers can confidently and safely work with 2-(2-Oxoimidazolidin-1-yl)propanoic acid. Always remember that these recommendations should be used in conjunction with your institution's specific safety policies and procedures. When in doubt, consult your Environmental Health and Safety (EHS) department.
References
Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from Stephen F. Austin State University Environmental Health, Safety, and Risk Management.
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024, August 9). Retrieved from Princeton University Environmental Health and Safety.
Organic-Acids_SOP_Template.docx. (n.d.). Retrieved from Washington State University Environmental Health and Safety.
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Retrieved from Rowan University Environmental Health and Safety.
3.8 Disposal of Nonhazardous Laboratory Waste Chemicals. (n.d.). Retrieved from Cornell University Environmental Health and Safety.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
Organic Acid Standard Operating Procedure. (n.d.).
Personal Protective Equipment (PPE). (2026, February 4).
Personal Protective Equipment. (2025, September 12). Retrieved from U.S. Environmental Protection Agency.